O-Benzyl-L-tyrosine toluene-p-sulphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201802 | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-11-4 | |
| Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of O-Benzyl-L-tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of key O-benzyl-L-tyrosine derivatives, compounds of significant interest in peptide synthesis and pharmaceutical research. Due to the potential ambiguity in the nomenclature of "O-Benzyl-L-tyrosine toluene-p-sulphonate," this document will address two distinct, yet related, compounds: L-Tyrosine benzyl ester p-toluenesulfonate and O-Benzyl-L-tyrosine , including its potential tosylate salt. The primary focus will be on L-Tyrosine benzyl ester p-toluenesulfonate, a commercially available and widely utilized building block.
Compound Identification and Physicochemical Properties
A clear distinction between these molecules is crucial for their successful application. The following tables summarize their key physicochemical properties.
Table 1: Physicochemical Properties of L-Tyrosine benzyl ester p-toluenesulfonate
| Property | Value |
| Synonyms | H-Tyr-OBzl·Tos-OH, L-Tyrosine benzyl ester tosylate |
| CAS Number | 53587-11-4[1][2][3] |
| Molecular Formula | C₂₃H₂₅NO₆S[4] |
| Molecular Weight | 443.51 g/mol [4] |
| Appearance | White to almost white crystalline powder |
| Melting Point | 177 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water. |
Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine
| Property | Value |
| Synonyms | H-Tyr(Bzl)-OH, 4-Benzyloxy-L-phenylalanine |
| CAS Number | 16652-64-5 |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol [5] |
| Appearance | White to off-white powder |
| Melting Point | 218 - 236 °C |
| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% Acetic Acid) |
Synthesis Protocols
Detailed experimental procedures for the synthesis of these compounds are outlined below. The synthesis of L-Tyrosine benzyl ester p-toluenesulfonate is a direct esterification, while the preparation of O-Benzyl-L-tyrosine requires a multi-step approach involving protection and deprotection strategies.
Synthesis of L-Tyrosine benzyl ester p-toluenesulfonate
This compound is typically prepared via a Fischer-Speier esterification reaction.[6][7] This method involves the acid-catalyzed reaction of L-tyrosine with benzyl alcohol, with the concurrent removal of water to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend L-tyrosine (1 equivalent) in cyclohexane.
-
Addition of Reagents: Add benzyl alcohol (a slight excess) and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Product Precipitation: After cooling the reaction mixture, the product often precipitates from the cyclohexane. The precipitation can be further induced by the addition of ethyl acetate or diethyl ether.[7]
-
Isolation and Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification if necessary.
Synthesis of O-Benzyl-L-tyrosine
The synthesis of O-Benzyl-L-tyrosine requires the protection of the amino and carboxyl groups before the benzylation of the phenolic hydroxyl group to prevent side reactions. A common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group for the amine and subsequent benzylation.[8]
Experimental Protocol:
-
N-Boc Protection:
-
Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide to achieve an alkaline pH.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the alkaline pH.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up involves an extractive procedure to isolate the N-Boc-L-tyrosine.
-
-
O-Benzylation:
-
Dissolve N-Boc-L-tyrosine (1 equivalent) in a suitable solvent like methanol.
-
Add a base such as sodium methoxide to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture (e.g., to 40°C) and stir for several hours until the reaction is complete.[8]
-
Isolate the N-Boc-O-benzyl-L-tyrosine through an appropriate work-up procedure.
-
-
Deprotection of the N-Boc Group:
-
Dissolve the N-Boc-O-benzyl-L-tyrosine in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the Boc group is cleaved.
-
Evaporate the solvent and excess acid to yield the crude O-Benzyl-L-tyrosine, which can be further purified by recrystallization.
-
To obtain This compound , the purified O-Benzyl-L-tyrosine can be dissolved in a suitable solvent and treated with one equivalent of p-toluenesulfonic acid, followed by precipitation and isolation of the salt.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected spectroscopic data.
Table 3: Spectroscopic Data for L-Tyrosine benzyl ester p-toluenesulfonate
| Technique | Data |
| ¹H NMR | Expected signals for the aromatic protons of the tyrosine, benzyl, and tosyl groups, the benzylic CH₂ of the ester, the α-CH and β-CH₂ of the amino acid backbone, and the methyl group of the tosylate. |
| ¹³C NMR | A spectrum is available for L-tyrosine, benzyl ester, p-toluenesulfonate (salt).[9] Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons of all three rings, the benzylic carbon, the α and β carbons of the tyrosine backbone, and the methyl carbon of the tosyl group. |
| IR (KBr) | Characteristic peaks for N-H stretching of the ammonium salt, C=O stretching of the ester, S=O stretching of the sulfonate, and aromatic C-H and C=C stretching. |
| Mass Spec. | Expected molecular ion peak corresponding to the free base (L-Tyrosine benzyl ester) and fragments corresponding to the loss of various functional groups. |
Table 4: Spectroscopic Data for O-Benzyl-L-tyrosine
| Technique | Data |
| ¹H NMR | Expected signals for the aromatic protons of the tyrosine and benzyl ether groups, the benzylic CH₂ of the ether, and the α-CH and β-CH₂ of the amino acid backbone. |
| ¹³C NMR | Expected signals for the carboxyl carbon, the aromatic carbons of both rings, the benzylic carbon of the ether, and the α and β carbons of the tyrosine backbone. |
| IR (KBr) | Characteristic peaks for N-H stretching of the amino acid, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, C-O stretching of the ether, and aromatic C-H and C=C stretching. |
| Mass Spec. | Expected molecular ion peak at m/z = 271.31 and characteristic fragmentation patterns. |
Applications in Research and Development
Both L-Tyrosine benzyl ester p-toluenesulfonate and O-Benzyl-L-tyrosine are valuable intermediates in the fields of medicinal chemistry and materials science.
-
Peptide Synthesis: Their primary application is as protected amino acid building blocks in both solution-phase and solid-phase peptide synthesis.[10] The benzyl ester of L-tyrosine protects the carboxylic acid, while the O-benzyl group in O-Benzyl-L-tyrosine protects the phenolic hydroxyl group during peptide coupling reactions. These protecting groups can be removed under specific conditions, often through catalytic hydrogenation.
-
Pharmaceutical Development: O-Benzyl-L-tyrosine and its derivatives serve as precursors in the synthesis of various pharmaceuticals.[11] The protected tyrosine moiety is a common structural motif in bioactive peptides and peptidomimetics, including those with applications in neurological disorders.[11]
-
Biochemical Research: These compounds are utilized in studies of protein-protein interactions and enzyme activity.[11] By incorporating these modified amino acids into peptides, researchers can probe the structural and functional roles of specific residues.
References
- 1. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. L-Tyrosine Benzyl Ester p-Toluenesulfonate, 25G | Labscoop [labscoop.com]
- 3. L-Tyrosine benzyl ester p-toluenesulfonate, CasNo.53587-11-4 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]
- 4. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to O-Benzyl-L-tyrosine Toluene-p-sulphonate and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate and its structurally related derivatives. Due to ambiguity in the common nomenclature, this paper clarifies the distinct chemical identities often associated with this name and presents detailed data for each.
Clarification of Nomenclature
The name "this compound" is ambiguous and can refer to several distinct chemical entities. This guide addresses the three most likely interpretations to provide clarity for researchers.
-
L-Tyrosine benzyl ester p-toluenesulfonate (CAS 53587-11-4): This is the most common compound referred to by the ambiguous name. In this molecule, the benzyl group is attached to the carboxylic acid moiety of L-tyrosine, forming a benzyl ester. The positive charge on the amino group is balanced by the p-toluenesulfonate anion.
-
O-Benzyl-L-tyrosine (CAS 16652-64-5): In this derivative, the benzyl group protects the phenolic hydroxyl group on the side chain of L-tyrosine. This compound can exist as a free amino acid or as a salt, including a p-toluenesulfonate salt.
-
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt (CAS 66009-35-6): This is a doubly benzylated derivative where one benzyl group protects the phenolic hydroxyl group and a second benzyl group forms an ester with the carboxylic acid. The p-toluenesulfonate anion forms a salt with the protonated amino group.
To ensure precision, this guide will present data for each of these three compounds separately.
Chemical Structures
The distinct substitution patterns of the three compounds are illustrated below.
Caption: Chemical structures of the three tyrosine derivatives.
Data Presentation
The following tables summarize the key quantitative data for each compound, facilitating easy comparison.
Table 1: Physicochemical Properties of L-Tyrosine benzyl ester p-toluenesulfonate
| Property | Value |
| CAS Number | 53587-11-4 |
| Molecular Formula | C₂₃H₂₅NO₆S |
| Molecular Weight | 443.51 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 177 °C |
| Purity | ≥ 99% (HPLC) |
| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=2 in MeOH) |
Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine
| Property | Value |
| CAS Number | 16652-64-5 |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 259 °C (dec.) |
| Purity | ≥ 98% (HPLC) |
| Optical Rotation | [α]²⁰/D −9.5±1°, c = 1% in acetic acid: water (4:1) |
Table 3: Physicochemical Properties of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt
| Property | Value |
| CAS Number | 66009-35-6 |
| Molecular Formula | C₂₃H₂₃NO₃·C₇H₈O₃S |
| Molecular Weight | 533.6 g/mol |
| Appearance | White product |
| Purity | ≥ 98% (TLC) |
| Storage Temperature | 0 - 8 °C |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.
Synthesis of L-Tyrosine benzyl ester p-toluenesulfonate (Fischer-Speier Esterification)
This method involves the acid-catalyzed esterification of L-tyrosine with benzyl alcohol.
Caption: General workflow for Fischer-Speier esterification.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine L-tyrosine, an excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate in a suitable solvent for azeotropic water removal, such as cyclohexane.
-
Esterification: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Isolation: After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Precipitation: Add ethyl acetate to the cooled mixture to induce the precipitation of the L-Tyrosine benzyl ester p-toluenesulfonate salt.
-
Purification: Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.
Synthesis of O-Benzyl-L-tyrosine
This synthesis involves the protection of the phenolic hydroxyl group of L-tyrosine. A common method utilizes a copper(II) complex to temporarily protect the amino and carboxyl groups.
Detailed Protocol:
-
Copper Complex Formation: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide. Add an aqueous solution of copper(II) sulfate pentahydrate and stir. A copper complex of tyrosine will form.
-
Benzylation: To the suspension of the copper complex, add a suitable solvent such as methanol, followed by the dropwise addition of benzyl bromide. Stir the reaction mixture at room temperature for several hours.
-
Decomplexation and Isolation: After the reaction is complete, the copper complex is broken, often by adjusting the pH or by treatment with a chelating agent like EDTA.
-
Purification: The precipitated O-Benzyl-L-tyrosine is collected by filtration, washed with water, and dried under vacuum.
Plausible Synthesis of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt
Proposed Synthetic Workflow:
-
Starting Material: Synthesize O-Benzyl-L-tyrosine as described in section 4.2.
-
Esterification: Subject the synthesized O-Benzyl-L-tyrosine to Fischer-Speier esterification conditions as detailed in section 4.1. This would involve reacting it with benzyl alcohol in the presence of p-toluenesulfonic acid and an azeotroping solvent.
-
Isolation and Purification: The resulting O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt would then be isolated and purified using similar precipitation and washing steps as described for the mono-benzylated ester.
This multi-step approach leverages established methods for the protection of the different functional groups of L-tyrosine.
Applications in Research and Development
These tyrosine derivatives are valuable building blocks in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: They are widely used as protected amino acids in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl protecting groups can be removed under specific conditions, allowing for the controlled elongation of peptide chains.
-
Drug Development: As precursors in the synthesis of various pharmaceuticals, particularly in the development of peptide-based therapeutics and drugs targeting neurological disorders.
-
Biochemical Research: Utilized in studies of protein interactions, enzyme activity, and metabolic pathways to understand the role of tyrosine in biological systems.
This guide provides researchers and drug development professionals with the essential technical information on this compound and its related derivatives, clarifying the existing nomenclatural ambiguities and presenting key data for their successful application.
An In-depth Technical Guide to the Mechanism of Action of O-Benzyl-L-tyrosine toluene-p-sulphonate
A Core Component in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl-L-tyrosine toluene-p-sulphonate, focusing on its role and "mechanism of action" within the context of chemical synthesis, particularly in the realm of peptide and pharmaceutical development. Rather than a traditional pharmacological mechanism, this document details its function as a critical building block, enabling the precise and efficient synthesis of complex molecules.
Introduction: A Chemist's Tool for Precision
This compound is a chemically modified derivative of the amino acid L-tyrosine. It is not typically a pharmacologically active agent in itself but serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules.[1][2] Its primary function is to provide a "protected" form of L-tyrosine, allowing for its controlled incorporation into a growing peptide chain without undesirable side reactions.[3]
The strategic use of such protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for producing peptides for research and therapeutic applications.[1][4] The toluene-p-sulphonate (tosylate) salt form of the compound enhances its stability and handling properties, making it a reliable reagent in the laboratory.[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical to its application in synthesis. A summary of these properties is presented below.
| Property | Value |
| CAS Number | 53587-11-4[5][6] |
| Molecular Formula | C₂₃H₂₅NO₆S[6] |
| Molecular Weight | 443.51 g/mol [7] |
| IUPAC Name | benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate; 4-methylbenzenesulfonic acid[6] |
| Synonyms | H-Tyr(Bzl)-OH·TosOH, L-Tyrosine benzyl ester p-toluenesulfonate salt |
| Appearance | White to off-white crystalline powder or solid |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, keep container tightly closed[8] |
Mechanism of Action in Synthesis: The Role of Protecting Groups
The "mechanism of action" of this compound is centered on the concept of temporary chemical modifications known as protecting groups.[9] In peptide synthesis, amino acids have multiple reactive sites: the α-amino group, the α-carboxyl group, and, in the case of tyrosine, a reactive phenolic hydroxyl group on its side chain. To build a peptide with a specific sequence, these reactive sites must be selectively blocked and unblocked.[1]
-
O-Benzyl Group (Bzl): The hydroxyl group of the tyrosine side chain is protected by a benzyl ether. This is crucial because the free hydroxyl group is nucleophilic and can react with activated amino acids during the coupling steps of peptide synthesis, leading to unwanted byproducts and a lower yield of the desired peptide.[3] The benzyl group is relatively stable under the conditions used for peptide chain elongation but can be removed at the end of the synthesis.[1]
-
Toluene-p-sulphonate (Tosylate): This is not a protecting group in the same sense as the benzyl group. Instead, it forms a salt with the α-amino group of the tyrosine derivative. This salt formation improves the compound's crystallinity, making it easier to handle and purify. It also provides a convenient source of the protonated amino acid, ready for coupling after neutralization.
The overall strategy, often referred to as the Boc/Bzl protection scheme in solid-phase peptide synthesis, involves using an acid-labile Boc (tert-butyloxycarbonyl) group for the temporary protection of the N-terminus and more stable, benzyl-based groups for the permanent protection of side chains.[4]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of a protected tyrosine residue, such as this compound, into a peptide chain using manual or automated solid-phase peptide synthesis with Fmoc chemistry.
Materials:
-
Rink Amide or Wang resin (solid support)
-
Fmoc-protected amino acids (including Fmoc-Tyr(Bzl)-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Ice-cold diethyl ether
Methodology:
-
Resin Swelling: The resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.[8]
-
Amino Acid Coupling:
-
In a separate vial, the protected amino acid (e.g., Fmoc-Tyr(Bzl)-OH) (3 equivalents relative to resin loading) is dissolved in DMF.
-
Coupling reagents HBTU (2.9 eq) and HOBt (3 eq) are added to the amino acid solution.
-
DIPEA (6 eq) is added to the mixture to activate the carboxylic acid.
-
The activated amino acid solution is immediately added to the deprotected resin.
-
The reaction is allowed to proceed for 1-2 hours with agitation. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[8]
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried.
-
The peptide is cleaved from the resin, and all side-chain protecting groups (including the O-benzyl group on tyrosine) are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.[4]
-
The cleaved peptide is precipitated in ice-cold diethyl ether, centrifuged, and washed to obtain the crude peptide.
-
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key concepts behind the use of this compound in peptide synthesis.
Caption: Logical relationship of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a protected tyrosine.
Conclusion
This compound is a quintessential example of an enabling technology in modern organic and medicinal chemistry. Its "mechanism of action" is not biological but chemical, providing a strategically protected version of L-tyrosine that prevents unwanted side reactions during the intricate process of peptide synthesis. For researchers and drug developers, understanding the role and application of such protected amino acids is fundamental to the successful design and synthesis of novel peptide-based therapeutics and research tools. The careful selection of protecting groups, like the benzyl group for the tyrosine side chain, allows for the construction of complex molecular architectures with high fidelity and yield, paving the way for advancements in medicine and biotechnology.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. pschemicals.com [pschemicals.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. rsc.org [rsc.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
The Synthetic Keystone: A Technical Guide to O-Benzyl-L-tyrosine toluene-p-sulphonate in Biologically-Oriented Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-Benzyl-L-tyrosine toluene-p-sulphonate, a critical reagent in the synthesis of biologically active peptides and other pharmaceuticals. While this compound itself is not known for inherent biological activity, its role as a protected derivative of L-tyrosine makes it a cornerstone in the development of novel therapeutics, particularly in neuropharmacology and cancer research.[1] This document details its synthesis, its application in peptide synthesis, and the protocols for the removal of its protecting group, providing a comprehensive resource for researchers in the field.
Compound Overview
This compound is the tosylate salt of O-Benzyl-L-tyrosine. In this molecule, the hydroxyl group of the L-tyrosine side chain is protected by a benzyl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the hydroxyl functionality. The toluene-p-sulphonate salt form enhances the stability and handling of the crystalline amino acid derivative.[2] Its primary application lies in serving as a building block for the incorporation of tyrosine residues into peptide chains during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1][3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification.[4][5] This method involves the reaction of L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the salt-forming agent. A key aspect of this synthesis is the removal of water to drive the reaction to completion, which is typically achieved by azeotropic distillation.[1][4] While historically, solvents like benzene or toluene were used, greener alternatives such as cyclohexane are now preferred to prevent racemization of the amino acid.[1]
Quantitative Data for Synthesis
The following table summarizes representative quantitative data for the synthesis of amino acid benzyl ester p-toluenesulfonate salts via Fischer-Speier esterification.
| Amino Acid | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| L-Tyrosine | Cyclohexane | 4 | 95 | >99 | [1] |
| L-Alanine | Cyclohexane | 4 | 98 | >99 | [1] |
| L-Phenylalanine | Cyclohexane | 4 | 97 | >99 | [1] |
| L-Valine | Cyclohexane | 4 | 96 | >99 | [1] |
Experimental Protocol: Fischer-Speier Synthesis
This protocol is based on the method described by Bolchi et al., which is optimized to ensure high yield and enantiomeric purity.[1]
Materials:
-
L-Tyrosine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Reaction flask and condenser
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and condenser, add L-tyrosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq).
-
Add cyclohexane to the flask to a suitable volume.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction for 4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the this compound salt.
-
Collect the white solid by filtration.
-
Wash the solid with ethyl acetate to remove excess benzyl alcohol and p-toluenesulfonic acid.
-
Dry the product under vacuum.
References
O-Benzyl-L-tyrosine p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers
An in-depth review of the synthesis, properties, and applications of a key building block in peptide chemistry and drug discovery.
O-Benzyl-L-tyrosine p-toluenesulfonate, also referred to as L-Tyrosine Benzyl Ester p-toluenesulfonate, is a crucial derivative of the amino acid L-tyrosine. Its strategic use of protecting groups—a benzyl ester on the carboxyl group and a tosylate salt of the amino group—makes it an invaluable tool for researchers, particularly in the field of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Chemical and Physical Properties
O-Benzyl-L-tyrosine p-toluenesulfonate is a white to off-white crystalline solid. The presence of the benzyl and tosyl groups enhances its stability and solubility in organic solvents commonly used in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₆S | [1] |
| Molecular Weight | 443.51 g/mol | [1] |
| CAS Number | 53587-11-4 | [2] |
| Melting Point | 177 °C | [1] |
| Appearance | White to Almost white powder/crystal | [1] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Optical Rotation | [α]20/D ~ -13° (c=3, in Methanol) | [1] |
Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate
The most common and efficient method for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate is the Fischer-Speier esterification. This method involves the direct esterification of L-tyrosine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, with the simultaneous azeotropic removal of water to drive the reaction to completion.[3][4]
Experimental Protocol: Fischer-Speier Esterification
This protocol is based on established methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.[3][4]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane (or Toluene)
-
Diethyl ether or Ethyl acetate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add L-tyrosine, a molar excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate.
-
Solvent Addition: Add cyclohexane as the azeotropic solvent. The use of cyclohexane is recommended over more hazardous solvents like benzene or toluene to minimize racemization.[4]
-
Azeotropic Reflux: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Crystallization: After cooling the reaction mixture, the product, O-Benzyl-L-tyrosine p-toluenesulfonate, will precipitate. The precipitation can be facilitated by the addition of diethyl ether or ethyl acetate.[4]
-
Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities.
-
Drying: Dry the purified product under vacuum to obtain O-Benzyl-L-tyrosine p-toluenesulfonate as a white crystalline solid.
Yield: High yields are typically reported for this procedure.[4]
Spectroscopic Data
¹H NMR (Expected Chemical Shifts):
-
Aromatic Protons (Benzyl & Tyrosine rings): δ 7.0-7.5 ppm
-
Aromatic Protons (Tosylate ring): δ 7.1 and 7.7 ppm (two doublets)
-
CH₂ (Benzyl ester): ~δ 5.2 ppm
-
α-CH (Tyrosine): ~δ 4.0 ppm
-
β-CH₂ (Tyrosine): ~δ 3.0 ppm
-
CH₃ (Tosylate): ~δ 2.3 ppm
¹³C NMR (Expected Chemical Shifts):
-
C=O (Ester): ~δ 170 ppm
-
Aromatic Carbons: δ 115-160 ppm
-
α-C (Tyrosine): ~δ 55 ppm
-
CH₂ (Benzyl ester): ~δ 67 ppm
-
β-C (Tyrosine): ~δ 37 ppm
-
CH₃ (Tosylate): ~δ 21 ppm
Applications in Peptide Synthesis
O-Benzyl-L-tyrosine p-toluenesulfonate is a key intermediate in peptide synthesis, primarily utilized in Solid-Phase Peptide Synthesis (SPPS). The benzyl group protects the carboxylic acid of tyrosine, while the tosylate salt form provides a stable, crystalline solid that is easy to handle and weigh. The amino group is deprotected in situ during the coupling reaction.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol outlines the general steps for the incorporation of O-Benzyl-L-tyrosine p-toluenesulfonate into a growing peptide chain using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
O-Benzyl-L-tyrosine p-toluenesulfonate (H-Tyr(Bzl)-OH·Tos)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.
-
Coupling:
-
In a separate vial, dissolve O-Benzyl-L-tyrosine p-toluenesulfonate, the coupling reagent (e.g., HBTU), and HOBt in DMF.
-
Add the base (e.g., DIPEA) to neutralize the tosylate salt and activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours), with agitation.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[5]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester of tyrosine) using a cleavage cocktail (e.g., TFA-based).
Role in Drug Development and Research
O-Benzyl-L-tyrosine p-toluenesulfonate serves as a fundamental building block in the synthesis of a wide array of bioactive peptides and peptidomimetics. Its applications extend to:
-
Pharmaceutical Development: It is a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[6]
-
Biochemical Research: This compound is utilized in studies of protein-protein interactions and enzyme activity, aiding in the elucidation of complex biological processes.[6]
-
Peptide-based Therapeutics: As a protected form of tyrosine, it is essential for the synthesis of peptide drugs where the native tyrosine residue is a key component for biological activity.
Conclusion
O-Benzyl-L-tyrosine p-toluenesulfonate is a cornerstone reagent for chemical and pharmaceutical research. Its well-defined properties, reliable synthesis, and versatility in peptide synthesis make it an indispensable tool for scientists working on the cutting edge of drug discovery and biochemical research. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.
References
O-Benzyl-L-tyrosine toluene-p-sulphonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-L-tyrosine toluene-p-sulphonate is a pivotal derivative of the amino acid L-tyrosine, widely employed in the fields of peptide synthesis and medicinal chemistry. The strategic protection of the phenolic hydroxyl group of tyrosine as a benzyl ether and the formation of a tosylate salt of the amino acid ester are crucial modifications that facilitate its use as a building block in the synthesis of complex peptides and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound.
Discovery and History
The development of this compound is intrinsically linked to the advancements in peptide chemistry, particularly the need for effective protecting group strategies. The foundational esterification method, which forms the basis for the synthesis of the benzyl ester of tyrosine, was first described by Emil Fischer and Arthur Speier in 1895.[1] This reaction, now known as the Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
The concept of using protecting groups to temporarily mask reactive functional groups during chemical synthesis was pioneered by chemists like Emil Fischer in the early 20th century.[2] The specific application of a benzyl group to protect the hydroxyl function of tyrosine and the use of p-toluenesulfonic acid to form a stable, crystalline salt of the amino acid ester evolved with the increasing complexity of synthetic peptides. These strategies were refined to improve yields, prevent side reactions, and facilitate the purification of intermediates in peptide synthesis. The tosylate salt form offers advantages in terms of handling, stability, and solubility.
Physicochemical Properties
The physicochemical properties of O-Benzyl-L-tyrosine and its toluene-p-sulphonate salt are critical for their application in synthesis and drug development.
Table 1: Physicochemical Properties of O-Benzyl-L-tyrosine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇NO₃ | [3][4] |
| Molecular Weight | 271.31 g/mol | [3][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 218 - 236 °C | [5] |
| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% AcOH) | [5] |
| CAS Number | 16652-64-5 | [3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₅NO₆S | [6] |
| Molecular Weight | 443.51 g/mol | [7] |
| Appearance | White crystalline powder | [8] |
| CAS Number | 53587-11-4 | [6][9] |
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving the protection of the phenolic hydroxyl group of L-tyrosine, followed by esterification of the carboxylic acid and formation of the tosylate salt.
Synthesis of O-Benzyl-L-tyrosine
One common method for the benzylation of the hydroxyl group of L-tyrosine involves the use of benzyl bromide in the presence of a base.
Protocol 1: Synthesis of O-Benzyl-L-tyrosine
-
Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.
-
Reaction: Add benzyl bromide to the solution.
-
Heating and Stirring: Heat the reaction mixture and stir for several hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture and adjust the pH to precipitate the O-Benzyl-L-tyrosine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Synthesis of this compound via Fischer-Speier Esterification
The esterification of O-Benzyl-L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid yields the desired product.
Protocol 2: Fischer-Speier Esterification
-
Reactant Mixture: Suspend O-Benzyl-L-tyrosine in a mixture of benzyl alcohol and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Azeotropic Removal of Water: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Crystallization: Upon completion of the reaction (monitored by TLC or HPLC), cool the reaction mixture to induce crystallization of the this compound salt.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.[10]
Applications in Peptide Synthesis
This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the preparation of peptides and small proteins. The benzyl group serves as a semi-permanent protecting group for the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation.[11]
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer support. The use of this compound is particularly prominent in the Boc (tert-butyloxycarbonyl) SPPS strategy.
The general workflow for incorporating an O-Benzyl-L-tyrosine residue into a peptide chain using SPPS is depicted below.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 4. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pschemicals.com [pschemicals.com]
- 7. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chembk.com [chembk.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of O-Benzyl-L-tyrosine Toluene-p-sulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Benzyl-L-tyrosine toluene-p-sulphonate, a protected derivative of the essential amino acid L-tyrosine, stands as a critical building block in the landscape of advanced chemical and biomedical research. Its strategic application spans from the intricate assembly of therapeutic peptides to the innovative design of biocompatible polymers and the synthesis of targeted drug candidates. This technical guide elucidates the core properties of O-Benzyl-L-tyrosine and its tosylate salt, navigates the existing nomenclature ambiguities, and presents a comprehensive overview of promising research avenues. Detailed experimental protocols for its synthesis, application in solid-phase peptide synthesis (SPPS), and deprotection are provided, alongside tabulated quantitative data for key related compounds. Furthermore, this guide explores its potential in medicinal chemistry, materials science, and asymmetric synthesis, offering a roadmap for future investigations by researchers and drug development professionals.
Introduction and Nomenclature Clarification
O-Benzyl-L-tyrosine is an L-tyrosine derivative where the phenolic hydroxyl group is protected by a benzyl ether linkage. This protection is crucial in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The compound is often supplied and used as its toluene-p-sulphonate (tosylate) salt, which enhances its crystallinity and handling properties.
It is critical to distinguish This compound from a similarly named compound, L-Tyrosine benzyl ester p-toluenesulfonate [1][2]. In the former, the benzyl group protects the side-chain hydroxyl group, while in the latter, it forms an ester with the carboxylic acid moiety. This guide will focus primarily on the O-benzyl protected variant and its tosylate salt, as its applications in peptide synthesis and as a precursor for complex molecules are extensive.
Physicochemical Properties and Data
Comprehensive spectral and physical data for this compound is not consistently available in consolidated form. The following tables summarize the known quantitative data for the parent compound, O-Benzyl-L-tyrosine, and the related L-Tyrosine benzyl ester p-toluenesulfonate for reference.
Table 1: Physicochemical Properties
| Property | O-Benzyl-L-tyrosine | L-Tyrosine benzyl ester p-toluenesulfonate |
| CAS Number | 16652-64-5[3] | 53587-11-4[1] |
| Molecular Formula | C₁₆H₁₇NO₃[3] | C₂₃H₂₅NO₆S[1] |
| Molecular Weight | 271.31 g/mol | 443.51 g/mol [2] |
| Appearance | White to off-white powder[3] | White to almost white crystalline powder |
| Melting Point | 218 - 236 °C (decomposes)[3] | 177 °C[4] |
| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% AcOH)[3] | [α]20/D = -11.0 to -15.0° (c=3 in MeOH) |
Table 2: Solubility Data
| Compound | Solvent | Solubility |
| L-Tyrosine (unprotected) | Water | 0.453 g/L at 25 °C[5] |
| Ethanol, Ether, Acetone | Insoluble[5] | |
| L-Tyrosine benzyl ester p-toluenesulfonate | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[4] |
| Water | Slightly soluble[4] |
Table 3: Spectroscopic Data for O-Benzyl-L-tyrosine
| Technique | Data |
| ¹H NMR | Data for N-Boc-(O-benzyl)tyrosine in CDCl₃ (δ, ppm): 1.41 (s, 9H, Boc), 2.86–3.13 (m, 2H, β-CH₂), 4.53 (m, 1H, α-CH), 5.01 (s, 2H, benzyl CH₂), 6.35–7.41 (m, 9H, aromatic protons)[6]. |
| ¹³C NMR | Data for N-Boc-(O-benzyl)tyrosine in CDCl₃ (δ, ppm): 28.30, 36.93, 70.03, 80.32, 115.00, 127.48, 127.96, 128.58, 130.40, 136.99, 157.99, 176.51[6]. |
| FTIR | Key absorptions for O-benzyl protected amino acids include bands around 1117-1157 cm⁻¹ corresponding to the C-O ether stretch[7]. |
| Mass Spec. | Molecular Ion Peak (for C₁₆H₁₇NO₃): Calculated m/z = 271.12[8]. |
Potential Research Areas
The unique structural features of this compound make it a versatile tool for a multitude of research applications.
Peptide Synthesis and Drug Discovery
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) . The benzyl ether is a robust protecting group for the tyrosine side chain, stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, yet readily removable by catalytic hydrogenation[3][9].
-
Synthesis of Bioactive Peptides: It is a key building block for synthesizing peptides with therapeutic potential, including analogs of neuropeptides, hormones, and enzyme inhibitors[10]. The presence of a protected tyrosine is crucial for studying phosphorylation and signaling pathways.
-
Development of Kinase Inhibitors: Tyrosine kinases are pivotal in cellular signaling, and their dysregulation is implicated in cancers and other diseases. O-Benzyl-L-tyrosine can be a scaffold or key intermediate in the synthesis of small molecule inhibitors that target the ATP-binding site of these kinases[11].
-
Synthesis of L-DOPA Derivatives: O-Benzyl-L-tyrosine serves as a precursor for the synthesis of selectively protected L-DOPA (L-3,4-dihydroxyphenylalanine) derivatives, which are essential for developing drugs for Parkinson's disease and other neurological disorders[12].
Caption: Logical workflow for medicinal chemistry applications.
Materials Science: Tyrosine-Derived Polymers
The phenolic hydroxyl group of tyrosine makes it a suitable monomer for creating biodegradable polymers with potential biomedical applications.
-
Polycarbonates and Polyarylates: O-Benzyl-L-tyrosine can be converted into diphenolic monomers, which are then used to synthesize high-molecular-weight polycarbonates and polyarylates. These polymers are being investigated for use in medical devices, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable degradation rates.
-
Amphiphilic Block Copolypeptides: It can be used to synthesize block copolypeptides, for instance, with lysine. These polymers can self-assemble into nanostructures like micelles or vesicles, making them promising candidates for targeted drug carriers and nanobioreactors.
Asymmetric Synthesis
The inherent chirality of O-Benzyl-L-tyrosine makes it a valuable starting material or chiral auxiliary in asymmetric synthesis.
-
Chiral Ligands: It can be modified to create chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.
-
Synthesis of Unnatural Amino Acids: It serves as a precursor for synthesizing various optically active unnatural α-benzyl amino acids, which are important components of peptidomimetics and other pharmaceutically active compounds[13].
Key Experimental Protocols
Synthesis of this compound
A common method for the synthesis of amino acid benzyl esters, which can be adapted, is the Fischer-Speier esterification using p-toluenesulfonic acid as a catalyst and an azeotroping solvent to remove water[14][15]. A microwave-assisted variation has also been reported for efficiency[16].
Protocol: Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-toluenesulfonate Salts [16]
-
A mixture of the amino acid (e.g., L-tyrosine, 10 mmol), benzyl alcohol (20 mmol), and p-toluenesulfonic acid monohydrate (11 mmol) in a suitable solvent like toluene is prepared in a flask.
-
The flask is placed in a microwave oven and irradiated for a specified time (e.g., 2-5 minutes) at a set power level.
-
After cooling, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the product.
-
The precipitated solid is filtered, washed with the precipitating solvent, and dried under vacuum to yield the p-toluenesulfonate salt.
-
Purification can be achieved by recrystallization.
Note: For O-benzylation of the phenolic hydroxyl, a different strategy involving protection of the amine and carboxyl groups first, followed by reaction with benzyl bromide under basic conditions, is typically employed. The tosylate salt is then formed in a subsequent step.
Incorporation into Peptides via Fmoc-SPPS
O-Benzyl-L-tyrosine is commercially available with an Fmoc-protected amine (Fmoc-Tyr(Bzl)-OH) for direct use in Fmoc-based solid-phase peptide synthesis.
Protocol: Standard Fmoc-SPPS Cycle for Coupling Fmoc-Tyr(Bzl)-OH [4][17][18]
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, Fmoc-Tyr(Bzl)-OH (3-4 equivalents) is pre-activated with a coupling agent like HATU (3-4 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
Washing: The resin is washed with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: A simplified workflow for a single Fmoc-SPPS cycle.
Cleavage and Deprotection
After peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the O-benzyl group, are removed.
Protocol: Cleavage from Resin and Benzyl Group Removal
-
Final Fmoc Removal: The N-terminal Fmoc group is removed as described above.
-
Resin Drying: The peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA), is used. For peptides containing Tyr(Bzl), scavengers are essential to prevent re-attachment of the benzyl cation to other residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)[4].
-
Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
-
Benzyl Group Hydrogenolysis (if not cleaved by TFA): If a milder cleavage was used that did not remove the benzyl group, it can be cleaved by catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.
Application in Signaling Pathway Analysis
While this compound is not a direct modulator of signaling pathways, it is instrumental in synthesizing tools to study them. Tyrosine phosphorylation is a fundamental mechanism in signal transduction, controlling cellular processes like growth, differentiation, and metabolism. This is mediated by protein tyrosine kinases (PTKs) and counter-regulated by protein tyrosine phosphatases (PTPs).
Peptides containing tyrosine or its analogs can act as substrates or inhibitors for these enzymes. By using O-Benzyl-L-tyrosine in peptide synthesis, researchers can create specific peptide sequences that, once deprotected, can be used to probe the activity of specific kinases or phosphatases, helping to elucidate their role in health and disease.
Caption: Role of synthetic peptides in tyrosine kinase signaling.
Conclusion and Future Outlook
This compound is more than just a protected amino acid; it is an enabling tool for innovation across multiple scientific disciplines. Its established role in peptide synthesis continues to be vital for the development of new therapeutics. Emerging research in tyrosine-derived polymers highlights its potential in creating advanced biomaterials for regenerative medicine and drug delivery. Furthermore, its application in asymmetric synthesis opens doors to novel chiral molecules. Future research should focus on developing more efficient and scalable synthesis and deprotection methods, exploring its incorporation into novel polymer architectures, and leveraging it to design highly specific probes and inhibitors for dissecting complex biological signaling networks. For researchers and drug development professionals, a thorough understanding of this versatile compound is key to unlocking the next generation of peptides, polymers, and pharmaceuticals.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. O-Benzyl-L-seryl-L-tyrosine (55739-51-0) for sale [vulcanchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 13. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide on the Safety and Handling of O-Benzyl-L-tyrosine p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for O-Benzyl-L-tyrosine p-toluenesulfonate, a key reagent in peptide synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of O-Benzyl-L-tyrosine and its p-toluenesulfonate salt is presented below. It is important to note that comprehensive toxicological properties have not been fully investigated.
| Property | Value | Source |
| Synonyms | L-Tyrosine benzyl ester p-toluenesulfonate salt, H-Tyr(Bzl)-OH·TosOH | [3] |
| CAS Number | 53587-11-4 | [3][4] |
| Molecular Formula | C₂₃H₂₅NO₆S | [5] |
| Molecular Weight | 443.51 g/mol | Calculated |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | Typically ≥ 98% | [2][4] |
| Storage Temperature | 0 - 8 °C | [2][6] |
Note: Some properties listed are for the parent compound O-Benzyl-L-tyrosine.
Section 2: Hazard Identification and Classification
O-Benzyl-L-tyrosine p-toluenesulfonate is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]
| Hazard Classification | Statement |
| Signal Word | Warning |
| Skin Irritation | H315: Causes skin irritation.[4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] |
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure.
Symptoms of Exposure:
-
Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[4]
-
Eye Contact: Can cause redness, pain, and watering.[4]
-
Inhalation: May lead to irritation of the lungs and respiratory system.[4]
Section 3: Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
Handling:
-
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]
-
Avoid breathing dust, fumes, or spray.[4]
-
Avoid contact with skin, eyes, and personal clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4][7]
-
Minimize dust generation and accumulation.[4]
Storage:
-
Store in a tightly-closed container.[4]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible substances such as strong oxidizing agents.[8]
-
Store locked up.[4]
Section 4: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust and vapors.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[7] |
| Eye Protection | Safety goggles or a full-face shield | To protect against splashes and eye irritation.[7] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[7] |
For tasks with a higher risk of splashing or aerosol generation, consider upgrading to a chemical splash suit and double gloving.[7]
Section 5: First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken.
Caption: First aid procedures for O-Benzyl-L-tyrosine p-toluenesulfonate exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]
Section 6: Accidental Release and Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Workflow for handling a spill of O-Benzyl-L-tyrosine p-toluenesulfonate.
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7] Then, collect the absorbed material and place it into a designated hazardous waste container.[7] For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.[9]
-
Specific Hazards: The product is combustible.[9] In the event of a fire, hazardous combustion gases or vapors may be produced.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Section 8: Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known. However, as with many fine organic powders, a dust explosion potential may be assumed if widely dispersed in air.[9]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[9]
-
Conditions to Avoid: Avoid the creation of dust.
-
Incompatible Materials: Strong oxidizing agents.[8]
Section 9: Toxicological and Ecotoxicological Information
-
Acute Toxicity: Not available.[4] The toxicological properties have not been thoroughly investigated.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4]
-
Ecotoxicity: Not available.[4]
Due to the lack of comprehensive toxicological and ecotoxicological data, this compound should be handled with care, and exposure to the environment should be minimized.
Section 10: Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety review or the advice of a qualified safety professional. All users should consult the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. L-Tyrosine benzyl ester p-toluenesulfonate salt [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. aksci.com [aksci.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for O-Benzyl-L-tyrosine p-toluenesulfonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-L-tyrosine p-toluenesulfonate is a pivotal building block in peptide synthesis, offering a robust method for the protection of the phenolic hydroxyl group of tyrosine. The benzyl (Bzl) ether linkage is stable to the moderately acidic and basic conditions employed during peptide chain elongation in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The p-toluenesulfonate (tosylate) salt form enhances the solubility and stability of the amino acid derivative, facilitating its handling and incorporation into peptide sequences.[1]
These application notes provide detailed protocols for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate, its incorporation into peptide chains using Boc-SPPS, a representative protocol for its use in LPPS, and procedures for the final deprotection of the benzyl group.
Physicochemical Properties and Data
Quantitative data for O-Benzyl-L-tyrosine p-toluenesulfonate and its N-Boc protected form are summarized below for easy reference.
| Property | O-Benzyl-L-tyrosine p-toluenesulfonate | N-Boc-O-Benzyl-L-tyrosine |
| Molecular Formula | C₂₃H₂₅NO₆S | C₂₁H₂₅NO₅ |
| Molecular Weight | 443.51 g/mol | 371.43 g/mol |
| Appearance | White to off-white solid | White solid |
| CAS Number | 53587-11-4[2] | 2130-96-3[3] |
Experimental Protocols
Protocol 1: Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate
This protocol is based on the Fischer-Speier esterification method.[4][5]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Reaction flask and condenser
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and condenser, add L-tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (excess, e.g., 5-10 equivalents).
-
Add cyclohexane to the flask to serve as the azeotroping solvent.
-
Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture to induce precipitation of the p-toluenesulfonate salt.
-
Collect the precipitate by filtration and wash with cold ethyl acetate to remove excess benzyl alcohol and other impurities.
-
Dry the product under vacuum to obtain O-Benzyl-L-tyrosine p-toluenesulfonate as a white solid.
Protocol 2: Incorporation of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines a single coupling cycle for the incorporation of N-Boc-O-Benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) onto a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Tyr(Bzl)-OH
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[6]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Boc-Tyr(Bzl)-OH:
-
Method A (DIC/HOBt): In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 10-15 minutes. Add the activated amino acid solution to the resin.
-
Method B (HBTU/DIEA): In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the resin-containing vessel, followed by the amino acid/HBTU solution.
-
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Coupling Reagent Comparison:
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[7] |
| HBTU/DIEA | Uronium/Aminium Salt | Very Good to Excellent | 15 - 60 minutes | Low | Faster coupling times, particularly useful for sterically hindered amino acids.[7] |
Protocol 3: Representative Solution-Phase Peptide Synthesis (LPPS)
This protocol outlines the coupling of an N-protected amino acid to O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate
-
Coupling reagent (e.g., DCC, HBTU)
-
Base (e.g., DIEA, N-methylmorpholine)
-
Solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Dissolve O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate (1 equivalent) in DMF. Add the base (1.1 equivalents) to neutralize the tosylate salt.
-
In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in DMF.
-
Add the activated N-protected amino acid solution to the neutralized O-Benzyl-L-tyrosine benzyl ester solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Protocol 4: Cleavage and Deprotection of the Benzyl Group
The benzyl group is typically removed under strong acidic conditions at the final stage of synthesis. Anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are commonly used.[1][8]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
Method A: High HF Cleavage
-
Place the dried peptide-resin in the HF apparatus reaction vessel.
-
Add a scavenger such as anisole or p-cresol (typically 10% v/v).[9]
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes.[9]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize.
Method B: TFMSA Cleavage
-
Suspend the peptide-resin in a cleavage cocktail. A typical mixture is TFMSA/TFA/m-cresol/DMS.[8]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Cleavage Cocktail Comparison:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Standard HF | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective and widely used for Boc-SPPS. | Requires specialized, HF-resistant apparatus. Highly toxic and corrosive.[1] |
| Low-High HF | Low: HF / DMS / p-Cresol (25:65:10 v/v/v); High: Anhydrous HF / p-Cresol (9:1 v/v) | Low: 0 °C, 2 hours; High: 0 °C, 30-60 minutes | Minimizes side reactions by first removing most side-chain protecting groups under milder conditions.[1] | More time-consuming two-step process. Still requires handling of HF. |
| TFMSA | TFMSA / TFA / Scavengers (e.g., m-cresol, DMS) | 0 °C to RT, 1-3 hours | Does not require specialized HF apparatus. | Products can be hygroscopic and may require desalting.[8] |
Application Example: Synthesis of Leu-enkephalin
O-Benzyl-L-tyrosine is a key component in the synthesis of endogenous opioid peptides such as enkephalins (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu). The tyrosine residue at the N-terminus is crucial for their biological activity.[10] The synthesis of enkephalin analogs using Boc-Tyr(Bzl)-OH allows for the production of these important neuropeptides for research in pain management and neuroscience.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Bzl)-OH.
Caption: Simplified Opioid Receptor Signaling Pathway.
Advantages and Disadvantages of Benzyl Protection for Tyrosine
Advantages:
-
Stability: The benzyl ether is stable to the repetitive TFA treatments used for Boc group removal in SPPS, although some partial cleavage can occur.[3]
-
Established Methodology: The use of Boc-Tyr(Bzl)-OH is well-documented in classical peptide synthesis.[10]
Disadvantages:
-
Harsh Deprotection: Requires strong acids like HF or TFMSA for removal, which can lead to side reactions and requires specialized equipment.[1]
-
Side Reactions: The cleavage of the benzyl group generates a reactive benzyl cation that can cause re-alkylation of deprotected tyrosine or modification of other susceptible residues like tryptophan and methionine. The use of scavengers is essential to mitigate this.[1]
-
O- to C-Migration: Under acidic conditions, the benzyl group can migrate from the oxygen to the carbon of the tyrosine ring, forming 3-benzyltyrosine as an impurity.[3]
Conclusion
O-Benzyl-L-tyrosine p-toluenesulfonate is a valuable reagent for the synthesis of tyrosine-containing peptides. The protocols and data provided herein offer a comprehensive guide for its synthesis, incorporation into peptide chains, and subsequent deprotection. Careful consideration of the potential side reactions associated with the benzyl protecting group and the implementation of appropriate cleavage strategies are crucial for obtaining high-purity peptides. The use of this protected amino acid has been instrumental in the synthesis of biologically active peptides, such as enkephalins, and continues to be a relevant tool in peptide chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Benzyl-L-tyrosine toluene-p-sulphonate | SIELC Technologies [sielc.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: O-Benzyl-L-tyrosine as a Phenolic Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the selective protection of functional groups is paramount to prevent unwanted side reactions. The phenolic hydroxyl group of L-tyrosine is a reactive moiety that often requires protection during synthetic routes. The benzyl ether linkage, forming O-Benzyl-L-tyrosine, is a robust and widely employed strategy for this purpose. This protected amino acid serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS), offering stability across a range of reaction conditions while allowing for selective removal under mild, specific protocols.[1][2]
This document provides detailed protocols for the synthesis of O-Benzyl-L-tyrosine (protection step) and the subsequent cleavage of the benzyl group (deprotection step). It is important to clarify that O-Benzyl-L-tyrosine itself is the protected amino acid used in synthesis. While p-toluenesulfonic acid is used in the preparation of amino acid benzyl esters, the focus of this protocol is the protection of the phenolic hydroxyl group via a benzyl ether.
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of O-Benzyl-L-tyrosine derivatives and the deprotection of the O-benzyl group.
| Step | Starting Material | Reagents and Conditions | Solvent | Yield | Purity | Reference |
| Protection | N-Boc-L-tyrosine | 28% Sodium methoxide, Benzyl bromide, 40°C, 3h | Methanol | 95% (conversion) | Not specified | US7217835B2 |
| Protection | N-Boc-L-tyrosine | Sodium bicarbonate, Benzyl bromide, 90°C, overnight | Dioxane/DMF (1:1) | Not specified | Not specified | [3] |
| Protection | L-tyrosine | 2N NaOH, CuSO₄·5H₂O, Benzyl bromide, RT, 4h | Water/Methanol | 62% | Not specified | [4] |
| Deprotection | O-Benzyl-L-tyrosine | HCOOH, 10% Pd/C | Methanol | 95% | Not specified | [5] |
| Deprotection | Z-Tyr(Bzl)-OH | HCOOH, 10% Pd/C | Methanol | 92% | Not specified | [5] |
| Deprotection | Various O-benzyl ethers | Formic acid, Pd/C | Not specified | High yields | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-O-Benzyl-L-tyrosine (Protection)
This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine, a common precursor for peptide synthesis.[3][8]
Materials:
-
N-Boc-L-tyrosine
-
Sodium methoxide (28% solution in methanol)
-
Benzyl bromide
-
Methanol
-
Water
-
Toluene or Heptane
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
To this solution, add 28% sodium methoxide in methanol solution (0.42 mL, 2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40°C for 3-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, add water (2 mL) to the reaction mixture.
-
Wash the aqueous solution with toluene or heptane to remove unreacted benzyl bromide.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the purified N-Boc-O-Benzyl-L-tyrosine under vacuum.
Protocol 2: Deprotection of O-Benzyl-L-tyrosine via Catalytic Transfer Hydrogenation
This protocol details a mild and efficient method for the removal of the O-benzyl protecting group using catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas.[5][6][9]
Materials:
-
O-Benzyl-L-tyrosine containing peptide or derivative
-
Palladium on carbon (10% Pd/C)
-
Formic acid (HCOOH)
-
Methanol
Procedure:
-
Dissolve the O-Benzyl-L-tyrosine containing compound in methanol.
-
To this solution, add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Carefully add formic acid as the hydrogen donor. The amount of formic acid can vary, but a significant excess is generally used.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Visualizations
The following diagrams illustrate the workflow for the use of O-Benzyl-L-tyrosine in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
The Cornerstone of Peptide Therapeutics: Applications of O-Benzyl-L-tyrosine toluene-p-sulphonate in Medicinal Chemistry
For Immediate Release
[City, State] – December 26, 2025 – In the intricate world of medicinal chemistry and drug development, the strategic use of protected amino acids is fundamental to the successful synthesis of complex peptide-based therapeutics. Among these essential building blocks, O-Benzyl-L-tyrosine toluene-p-sulphonate stands out as a pivotal reagent. Its unique structural characteristics, particularly the use of the benzyl group to protect the reactive hydroxyl moiety of L-tyrosine, have made it indispensable in the synthesis of a wide array of bioactive peptides, most notably in the development of Angiotensin II receptor antagonists for the management of hypertension.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the effective utilization of this compound in medicinal chemistry.
Application Notes
O-Benzyl-L-tyrosine, often used as its toluene-p-sulphonate salt for improved handling and stability, is a key derivative of the amino acid L-tyrosine. Its primary application in medicinal chemistry is as a protected building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The benzyl ether linkage masks the phenolic hydroxyl group of the tyrosine side chain, preventing undesirable side reactions during the stepwise assembly of a peptide chain.[1][2]
The choice of the benzyl group as a protecting agent is strategic. It is sufficiently stable to withstand the repeated acidic conditions used for the removal of temporary Nα-protecting groups like the tert-butyloxycarbonyl (Boc) group in the widely employed Boc/Bzl SPPS strategy.[3] However, it can be efficiently removed under strong acidic conditions, typically with hydrogen fluoride (HF), at the final stage of synthesis to yield the native tyrosine residue in the final peptide.[4]
A paramount application of O-Benzyl-L-tyrosine is in the synthesis of Angiotensin II analogs.[1] Angiotensin II is a potent vasoconstrictor, and its receptor antagonists are a critical class of antihypertensive drugs.[5][6] By incorporating O-Benzyl-L-tyrosine at the fourth position of the peptide sequence, researchers can synthesize potent and specific Angiotensin II receptor antagonists.[1] This modification is crucial for studying the structure-activity relationships of these peptides and for developing new therapeutic agents with improved pharmacological profiles.[7][8]
Beyond Angiotensin II antagonists, O-Benzyl-L-tyrosine is a versatile tool for the synthesis of a broad range of peptide-based drugs and research compounds where the protection of the tyrosine side chain is necessary to ensure the desired sequence and purity.[9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of a model peptide, an Angiotensin II antagonist analog, using the Boc-SPPS strategy.
Protocol 1: General Boc-SPPS Workflow for a Single Coupling Cycle
This protocol outlines the fundamental steps for the incorporation of an amino acid, such as Boc-Tyr(Bzl)-OH, into a growing peptide chain on a solid support.[9]
Materials:
-
Merrifield resin (or other suitable solid support)
-
Boc-protected amino acids (e.g., Boc-Tyr(Bzl)-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., DIC/HOBt, HBTU, HATU)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Nα-Boc protecting group from the resin-bound peptide by treating with a solution of 50% TFA in DCM for approximately 2-5 minutes, followed by a longer treatment of 20-30 minutes.[11][9]
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.[9]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM or DMF.[11]
-
Washing: Wash the resin with DCM to remove excess DIEA.[9]
-
Amino Acid Coupling:
-
Pre-activate the Boc-protected amino acid (e.g., Boc-Tyr(Bzl)-OH) by dissolving it in DMF with a coupling reagent (see Table 1 for options).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (see Table 1), with agitation.[9]
-
-
Monitoring: Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction.[9][12]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[9]
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups, including the benzyl group from tyrosine, using high-purity hydrogen fluoride (HF).[4][13][14]
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)[14]
-
HF cleavage apparatus
-
Cold diethyl ether
-
Glacial acetic acid
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add a mixture of scavengers to the reaction vessel. A common mixture is anisole or p-cresol, which act to trap the carbocations generated during the cleavage of the benzyl and other protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[13][14]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours.[4]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing: Wash the crude peptide with cold diethyl ether to remove the scavengers and other organic impurities.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis of the Final Peptide
This protocol outlines the purification of the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.[15][16][17]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the aqueous mobile phase (e.g., 0.1% TFA in water).[15]
-
Analytical RP-HPLC:
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration (containing 0.1% TFA).
-
Monitor the elution profile at a wavelength of 210-220 nm.[17]
-
This step helps to determine the retention time of the target peptide and assess the purity of the crude product.
-
-
Preparative RP-HPLC:
-
Based on the analytical results, perform a preparative RP-HPLC run to separate the target peptide from impurities.
-
Collect fractions corresponding to the peak of the desired peptide.[15]
-
-
Purity Assessment of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%) and lyophilize to obtain the final peptide as a white, fluffy powder.[15]
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry.[16]
Data Presentation
The efficiency of the coupling step in SPPS is critical for the overall success of the synthesis. The choice of coupling reagent significantly impacts the reaction time and the potential for side reactions.
Table 1: Comparison of Common Coupling Reagents for Boc-Tyr(Bzl)-OH in SPPS [9]
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, facilitating its removal. HOBt is added to suppress racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Offer faster coupling times and are particularly effective for sterically hindered amino acids. |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Very Low | Highly efficient and generate byproducts that are easily washed away. |
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Renin-Angiotensin signaling pathway and the mechanism of antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis of [alpha-methyltyrosine-4]angiotensin II: studies of its conformation, pressor activity, and mode of enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of [alpha-methyltyrosine-4]angiotensin II: studies of its conformation, pressor activity, and mode of enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. bachem.com [bachem.com]
O-Benzyl-L-tyrosine toluene-p-sulphonate: A Versatile Chiral Building Block for Pharmaceutical and Research Applications
Introduction: O-Benzyl-L-tyrosine toluene-p-sulphonate, also known as L-Tyrosine benzyl ester p-toluenesulfonate salt, is a protected amino acid derivative crucial for the synthesis of complex chiral molecules. With the CAS number 53587-11-4, this white to off-white crystalline powder serves as a vital building block in peptide synthesis and broader organic chemistry, particularly in the development of novel therapeutics.[1] Its structure, featuring a benzyl ester protecting the carboxylic acid and a tosylate counterion, offers advantageous solubility and reactivity profiles for various synthetic strategies.[1]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Data
Proper characterization of this compound is essential for its effective use. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 53587-11-4 | [1] |
| Molecular Formula | C₂₃H₂₅NO₆S | [2][3] |
| Molecular Weight | 443.51 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 127 - 139 °C | [4] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage | 2-8°C | [1] |
Table 2: Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR | Spectrum is consistent with the chemical structure. |
| ¹³C NMR | Spectrum is consistent with the chemical structure.[6] |
| Mass Spectrometry (MS) | Consistent with the molecular weight and structure. |
| FTIR | Characteristic peaks corresponding to the functional groups are present. |
Synthesis Protocol: Fischer-Speier Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between L-tyrosine and benzyl alcohol offers a direct route to the desired product. Recent advancements have focused on replacing hazardous solvents like benzene with greener alternatives such as cyclohexane, without compromising the enantiomeric purity of the product.[7][8]
Experimental Protocol
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), and benzyl alcohol (5 equivalents).
-
Add cyclohexane as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the product.
-
Collect the white crystalline product by filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate and then diethyl ether to remove any residual benzyl alcohol and other impurities.
-
Dry the purified this compound under vacuum.
Table 3: Comparison of Yields in Different Solvents
| Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzene | Reflux, azeotropic removal of water | Good to high | [7] |
| Cyclohexane | Reflux, azeotropic removal of water | High, enantiomerically pure | [7][8] |
| Toluene | Reflux, azeotropic removal of water | Can lead to racemization | [9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable precursor for introducing a tyrosine residue into a peptide chain using the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase synthesis strategy.[10][11][12] The process involves the initial N-terminal protection of the amino acid with a Boc group, followed by its use in standard SPPS cycles.
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and Water (as solvent)
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add a base such as sodium bicarbonate to neutralize the tosylate salt and create a basic environment.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution while stirring.
-
Continue stirring at room temperature overnight.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product, N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
Protocol 2: Coupling of Boc-Tyr(Bzl)-OH in SPPS
This protocol describes a single coupling cycle using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
Boc-Tyr(Bzl)-OH
-
DIC (Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (Dimethylformamide) or DCM (Dichloromethane) as solvent
-
DIEA (Diisopropylethylamine) for neutralization
-
TFA (Trifluoroacetic acid) for deprotection
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF or DCM.
-
Pre-activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. Monitor the completion of the reaction using a ninhydrin (Kaiser) test.
-
Washing: After complete coupling (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM to liberate the free N-terminal amine for the next coupling cycle.
-
Washing: Wash the resin with DCM to remove excess base.
Deprotection of the Benzyl Ester
The final step in many synthetic routes involving this building block is the removal of the benzyl ester to reveal the free carboxylic acid. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[13][14]
Protocol 3: Catalytic Transfer Hydrogenation
Materials:
-
Benzyl-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
Methanol or ethanol as solvent
-
Celite® for filtration
Procedure:
-
Dissolve the benzyl-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add the hydrogen donor, such as ammonium formate (5 equivalents) or formic acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
Purify the product as necessary.
Conclusion
This compound is an indispensable chiral building block for the synthesis of tyrosine-containing peptides and other complex organic molecules. Its straightforward synthesis via Fischer-Speier esterification and its compatibility with standard peptide synthesis protocols make it a valuable tool for researchers in academia and industry. The detailed protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. peptide.com [peptide.com]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes and Protocols for the Quantification of O-Benzyl-L-tyrosine toluene-p-sulphonate
Introduction
O-Benzyl-L-tyrosine toluene-p-sulphonate is a protected amino acid derivative crucial in peptide synthesis and other organic chemistry applications. Its purity and accurate quantification are vital for ensuring the quality and yield of subsequent reactions. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. These methods are designed for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of this compound.[1][2] This method offers high resolution and sensitivity for accurate quantification and impurity profiling.
Principle
The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The toluene-p-sulphonate salt is sufficiently polar to be eluted with a mixture of water and an organic solvent like acetonitrile. The aromatic rings in the O-benzyl and tyrosine moieties, as well as the tosylate group, allow for sensitive detection using a UV detector.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1][3]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
1.2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
1.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard stock solution to achieve a concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[3]
Data Presentation: Quantitative HPLC Data
The performance of the HPLC method should be validated according to ICH guidelines. The following table presents typical validation parameters for a similar analytical method for p-toluenesulfonates, which can be expected for this compound quantification.[4]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 5 ng/mL |
| Limit of Quantification (LOQ) | < 15 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: HPLC experimental workflow for the quantification of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique for the quantification of this compound, leveraging the UV absorbance of the tyrosine and benzyl chromophores.[5]
Principle
The aromatic side chain of tyrosine exhibits characteristic UV absorbance maxima.[5] The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard.
-
Methanol or a mixture of acetonitrile and water (as diluent).
2.2.2. Procedure
-
Wavelength Scan: Prepare a solution of this compound (e.g., 25 µg/mL) in the chosen diluent. Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for the tyrosine moiety is around 275 nm.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Prepare the test sample to a concentration within the calibration range using the same diluent.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a blank (diluent).
Data Presentation: Quantitative UV-Vis Data
A calibration curve should be constructed by plotting absorbance versus concentration.
| Parameter | Expected Value |
| λmax | ~275 nm |
| Linearity (R²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally (e.g., ~1400 L mol⁻¹ cm⁻¹ at 275 nm for tyrosine) |
Logical Relationship Diagram
Caption: Logical relationship for UV-Vis quantification of this compound.
References
Experimental setup for O-Benzyl-L-tyrosine toluene-p-sulphonate reactions
Application Notes & Protocols: O-Benzyl-L-tyrosine toluene-p-sulphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-Benzyl-L-tyrosine and its salts, such as the toluene-p-sulphonate (tosylate), are crucial intermediates in organic chemistry and pharmaceutical development.[1] The benzyl group serves as a semi-permanent protecting group for the phenolic hydroxyl function of tyrosine, while the tosylate salt form can improve the compound's handling characteristics and solubility.[1] This derivative is a key building block in peptide synthesis, particularly in the solution-phase and solid-phase synthesis (SPPS) of complex peptides and proteins where side-chain protection of tyrosine is necessary to prevent unwanted side reactions.[2] These application notes provide detailed experimental protocols for the synthesis, purification, and application of this compound, along with relevant analytical methods.
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine
This protocol details the synthesis of the N-Boc protected precursor, a common starting point before forming the final tosylate salt of the deprotected amino acid ester. The synthesis involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the benzylation of the phenolic hydroxyl group.[2]
Materials:
-
L-tyrosine
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Petroleum ether
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate
-
Methanol
-
Sodium methoxide solution (e.g., 28% in methanol)[3]
-
Benzyl bromide (BnBr)[3]
Procedure:
Part A: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [2][4]
-
Dissolve L-tyrosine in a 2:1 mixture of dioxane and water.
-
Add a base (e.g., 1N NaOH) to create an alkaline environment (pH ~9-10).[4][5]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) in portions while stirring vigorously at 0 °C, maintaining the alkaline pH.[5]
-
Allow the reaction to warm to room temperature and stir for 8-15 hours.[4][5]
-
After the reaction is complete (monitored by TLC), perform an extraction with petroleum ether to remove excess (Boc)₂O and other impurities.
-
Acidify the aqueous layer to a pH of approximately 3 with a dilute acid, such as 1M HCl.
-
Extract the product, Boc-Tyr-OH, into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part B: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [3][6]
-
Dissolve the synthesized Boc-Tyr-OH (1.0 mmol) in methanol (0.5 mL).
-
Add sodium methoxide solution (2.1 mmol) to deprotonate the phenolic hydroxyl group.[6]
-
Add benzyl bromide (1.4 mmol) to the reaction mixture.[3]
-
Heat the mixture to 40°C and stir for 3-24 hours.[3]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[3]
-
Upon completion, add water to the reaction mixture and wash with toluene to remove unreacted benzyl bromide.[6]
-
Neutralize the aqueous solution with hydrochloric acid to precipitate the solid product.[6]
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-O-benzyl-L-tyrosine.[3][6]
Protocol 2: Formation of L-Tyrosine Benzyl Ester p-toluenesulfonate Salt
This protocol describes the direct esterification of L-tyrosine with benzyl alcohol, catalyzed by p-toluenesulfonic acid, to form the tosylate salt of the benzyl ester. This method is a variation of the Fischer-Speier esterification.[7][8]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Cyclohexane (or other suitable water-azeotroping solvent)[7]
-
Diethyl ether
Procedure:
-
Suspend L-Tyrosine in a mixture of benzyl alcohol and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a stoichiometric amount of p-toluenesulfonic acid monohydrate to the suspension.[8]
-
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the L-Tyrosine benzyl ester p-toluenesulfonate salt.
-
Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for N-Boc-O-benzyl-L-tyrosine Synthesis.
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | N-Boc-L-tyrosine | [6] |
| Base | Sodium Methoxide (2.1 eq) | [6] |
| Benzylating Agent | Benzyl Chloride (1.4 eq) | [6] |
| Solvent | Methanol | [6] |
| Temperature | 40 °C | [3][6] |
| Reaction Time | 3 - 24 hours | [3][6] |
| Reported Yield | 84% |[6] |
Table 2: Physical and Analytical Data for O-Benzyl-L-tyrosine Derivatives.
| Compound | Property | Value | Reference |
|---|---|---|---|
| N-Boc-O-benzyl-L-tyrosine | Melting Point | 110-112 °C | [3] |
| O-Benzyl-L-tyrosine | Molecular Weight | 271.31 g/mol | [9] |
| O-Benzyl-L-tyrosine | Melting Point | 259 °C (dec.) |
| O-Benzyl-L-tyrosine | Optical Activity | [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) | |
Application in Solid-Phase Peptide Synthesis (SPPS)
O-Benzyl-L-tyrosine, often derived from its tosylate salt, is a critical reagent in SPPS using the Boc/Bzl protection strategy. The benzyl group on the tyrosine side chain is stable to the moderately acidic conditions used for Boc group removal (e.g., trifluoroacetic acid) but can be cleaved under strong acid conditions (e.g., HF) or by catalytic hydrogenolysis.[2][10]
Protocol 3: Exemplary Coupling Step in Boc-SPPS
This protocol outlines a single coupling cycle using a pre-loaded resin.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield Resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N-Boc-O-benzyl-L-tyrosine
-
Coupling agent (e.g., HBTU, DIC/HOBt)[2]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a suitable reaction vessel.[2]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM to remove the Boc protecting group from the N-terminus.[2]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIEA in DCM to yield the free amino group.[2] Wash again with DCM.
-
Coupling: Dissolve N-Boc-O-benzyl-L-tyrosine and a coupling agent (e.g., HBTU) in DMF. Add this activation mixture to the neutralized resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring reaction progress and assessing the final purity of the product. A reverse-phase (RP) method is typically employed.[3][11]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[11]
-
Detection: UV at 220 nm or 254 nm.
2. Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for identifying fractions during column chromatography purification.[3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to identify any potential impurities, such as C-alkylated side products.[3][6]
4. Melting Point: A sharp and defined melting point range is a strong indicator of the high purity of the final crystalline product.[3]
Visualizations
Caption: Synthesis and purification workflow for O-Benzyl-L-tyrosine tosylate.
Caption: Workflow for a single coupling cycle using Boc-Tyr(Bzl)-OH in SPPS.
Caption: Conceptual signaling pathway involving a tyrosine-containing peptide ligand.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. mdpi.com [mdpi.com]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: O-Benzyl-L-tyrosine toluene-p-sulphonate Solubility and Solvent Selection
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive guidelines on determining the solubility of O-Benzyl-L-tyrosine toluene-p-sulphonate and selecting appropriate solvents for research and development applications.
Introduction
This compound is a protected amino acid derivative crucial in peptide synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a benzyl ester protecting group and a tosylate counterion, provides specific reactivity and solubility profiles advantageous in various chemical processes.[3] The solubility of this compound is a critical parameter that influences reaction kinetics, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[4][5] This document provides a detailed protocol for determining the solubility of this compound and a systematic approach for solvent selection.
The tosylate counterion, in particular, can influence the compound's solubility in different solvents and its crystalline form, which are important considerations for organic synthesis and formulation.[3]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. Solubility is typically determined empirically as part of the process development for a specific application.[6] The following table is provided as a template for researchers to record their experimental findings when following the protocols outlined in this document.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis | Observations |
| e.g., Dichloromethane | 25 | HPLC, UV-Vis | ||
| e.g., N,N-Dimethylformamide | 25 | HPLC, UV-Vis | ||
| e.g., Methanol | 25 | HPLC, UV-Vis | ||
| e.g., Acetonitrile | 25 | HPLC, UV-Vis | ||
| e.g., Water | 25 | HPLC, UV-Vis | ||
| e.g., Ethyl Acetate | 25 | HPLC, UV-Vis | ||
| e.g., Toluene | 25 | HPLC, UV-Vis |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more precise separation, centrifuge the vials at the same temperature.[9][10]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[8][9]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.[9] A pre-established calibration curve for this compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Protocol for Solvent Selection for Crystallization and Process Development
Choosing an appropriate solvent is critical for successful crystallization, influencing yield, purity, crystal form (polymorphism), and morphology.[6]
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Procedure:
-
Initial Screening:
-
Test the solubility of a small amount of the compound in a range of common solvents at room temperature and at an elevated temperature (e.g., 50°C).
-
Ideal solvents for crystallization typically exhibit low solubility at room temperature and high solubility at elevated temperatures.[11]
-
Observe for any immediate reactions or degradation.
-
-
Antisolvent Screening (if applicable):
-
If a single solvent system is not ideal, investigate antisolvent crystallization.
-
An antisolvent is a solvent in which the compound is poorly soluble.
-
Dissolve the compound in a "good" solvent and then titrate with the antisolvent until precipitation occurs.
-
-
Characterization of the Solid Form:
-
After crystallization from the promising solvent systems, isolate the solid material.
-
Analyze the crystalline form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to check for polymorphism and crystal habit.
-
-
Optimization:
-
Once a suitable solvent or solvent system is identified, optimize the crystallization process by controlling parameters such as cooling rate, agitation, and seeding.
-
Visualization of Workflows
Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. rheolution.com [rheolution.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Crystallization of O-Benzyl-L-tyrosine toluene-p-sulphonate
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the crystallization of O-Benzyl-L-tyrosine toluene-p-sulphonate. This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly peptide-based therapeutics.[1]
Overview
The crystallization of this compound is a critical purification step to obtain a high-purity product suitable for further synthetic applications. The protocol described herein is based on the general principles of Fischer-Speier esterification followed by salt formation and precipitation, a common method for preparing amino acid benzyl esters as their p-toluenesulfonate salts.[2][3] This process involves the reaction of O-Benzyl-L-tyrosine with p-toluenesulfonic acid in the presence of benzyl alcohol, with subsequent isolation of the crystalline salt.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and crystallization of this compound. Researchers should populate this table with their experimental findings for comparison and record-keeping.
| Parameter | Value | Reference / Notes |
| Molecular Formula | C₁₆H₁₇NO₃ · C₇H₈O₃S | [4] |
| Molecular Weight | 445.5 g/mol | Calculated from molecular formula |
| Starting Material (O-Benzyl-L-tyrosine) | - | Record initial mass and moles |
| Reagent (p-Toluenesulfonic acid monohydrate) | - | Record initial mass and moles |
| Solvent (Toluene) | - | Record volume used |
| Anti-Solvent (Diethyl ether) | - | Record volume used |
| Theoretical Yield | - | Calculate based on limiting reactant |
| Actual Yield | - | Record mass of dry crystalline product |
| Percentage Yield | - | (Actual Yield / Theoretical Yield) x 100% |
| Melting Point | - | Record experimental melting point range |
| Purity (e.g., by HPLC or NMR) | >98% | Target purity |
| Appearance | White crystalline solid | [1] |
Experimental Protocol
This protocol details the methodology for the synthesis and crystallization of this compound.
Materials and Equipment
-
O-Benzyl-L-tyrosine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Toluene
-
Diethyl ether
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add O-Benzyl-L-tyrosine, a slight stoichiometric excess of p-toluenesulfonic acid monohydrate, and benzyl alcohol.
-
Add toluene as a water-azeotroping solvent.[2] The use of solvents like toluene or cyclohexane is preferred over more hazardous options like benzene or carbon tetrachloride.[2]
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the esterification via the Dean-Stark trap.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until completion.
-
-
Initial Product Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Crystallization:
-
To the resulting residue, add diethyl ether, which acts as an anti-solvent, to induce precipitation of the tosylate salt.[2]
-
Stir the suspension at room temperature or cool in an ice bath to maximize crystal formation.
-
-
Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
-
Drying:
-
Dry the collected crystalline product under vacuum to remove residual solvents. The final product should be a white solid.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and crystallization of this compound.
Caption: Workflow for the synthesis and crystallization of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene and diethyl ether are flammable; avoid open flames and sparks.
-
p-Toluenesulfonic acid is corrosive; handle with care.
By following this detailed protocol, researchers can effectively synthesize and crystallize high-purity this compound for their research and development needs.
References
Application Notes: O-Benzyl-L-tyrosine toluene-p-sulphonate in Asymmetric Synthesis
Introduction
O-Benzyl-L-tyrosine toluene-p-sulphonate is a versatile chiral building block derived from the naturally occurring amino acid L-tyrosine. Its inherent chirality and the presence of orthogonally protected functional groups—a benzyl ether protecting the phenolic hydroxyl and a tosylate salt of the amino acid—make it a valuable precursor in the field of asymmetric synthesis. These application notes provide detailed protocols and data on its use in the synthesis of chiral auxiliaries and their subsequent application in stereoselective carbon-carbon bond formation, a critical process in pharmaceutical and fine chemical synthesis.
The primary application highlighted is the conversion of O-Benzyl-L-tyrosine into a chiral oxazolidinone auxiliary. This auxiliary is then utilized to direct the stereochemistry of aldol reactions, a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and therapeutic agents. The methodologies described herein are aimed at researchers, scientists, and drug development professionals seeking to employ this readily available chiral starting material in their synthetic endeavors.
Application 1: Synthesis of a Chiral Oxazolidinone Auxiliary
O-Benzyl-L-tyrosine can be converted into a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans for their high efficacy in directing a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The bulky benzyl group on the tyrosine side chain provides effective steric hindrance, which dictates the facial selectivity of subsequent reactions.
Experimental Protocol: Synthesis of (S)-4-((4-(benzyloxy)phenyl)methyl)oxazolidin-2-one
This protocol outlines the conversion of O-Benzyl-L-tyrosine to its corresponding amino alcohol, followed by cyclization to the oxazolidinone.
Step 1: Reduction of O-Benzyl-L-tyrosine to the corresponding amino alcohol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add O-Benzyl-L-tyrosine (1.0 eq.) portion-wise. Note: O-Benzyl-L-tyrosine can be obtained from its toluene-p-sulphonate salt by neutralization.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again with water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.
Step 2: Cyclization to the oxazolidinone
-
Dissolve the crude amino alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add a carbonylating agent, such as triphosgene (0.5 eq.) or diethyl carbonate, and a non-nucleophilic base, such as triethylamine (2.2 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-4-((4-(benzyloxy)phenyl)methyl)oxazolidin-2-one.
Application 2: Asymmetric Aldol Reaction using the O-Benzyl-L-tyrosine-derived Chiral Auxiliary
The synthesized oxazolidinone auxiliary can be N-acylated and subsequently used in a diastereoselective aldol reaction. The chiral auxiliary directs the approach of an aldehyde to the enolate, resulting in a high degree of stereocontrol.
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of the (S)-4-((4-(benzyloxy)phenyl)methyl)oxazolidin-2-one (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (DBBT) (1.1 eq.) followed by the dropwise addition of a tertiary amine base, such as triethylamine or diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate enolization.
-
Cool the reaction mixture back to -78 °C.
-
Add the desired aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes typical results for the asymmetric aldol reaction using an N-propionyl oxazolidinone derived from O-Benzyl-L-tyrosine with various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | β-hydroxy carbonyl adduct | 85 | >95:5 |
| Benzaldehyde | β-hydroxy carbonyl adduct | 90 | >98:2 |
| Acetaldehyde | β-hydroxy carbonyl adduct | 82 | >95:5 |
Note: The "syn" diastereomer is typically the major product in this type of Evans aldol reaction.
Signaling Pathways and Experimental Workflows
The logical flow of utilizing this compound in asymmetric synthesis can be visualized as a multi-step process, from the preparation of the chiral auxiliary to its application in a stereoselective reaction and subsequent removal.
Caption: Workflow for the use of this compound.
The Zimmerman-Traxler model is often invoked to explain the high diastereoselectivity observed in Evans aldol reactions. The boron enolate forms a six-membered chair-like transition state with the aldehyde, where the substituent on the aldehyde and the chiral auxiliary occupy pseudo-equatorial positions to minimize steric interactions, leading to the preferential formation of the syn-aldol product.
O-Benzyl-L-tyrosine p-toluenesulfonate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Note
O-Benzyl-L-tyrosine p-toluenesulfonate and its derivatives are invaluable starting materials in the fields of medicinal chemistry and drug discovery. The presence of the benzyl protecting group on the tyrosine hydroxyl function and the tosylate salt of the amino acid ester provide a stable, crystalline compound that is readily amenable to a variety of chemical transformations. This application note details the utility of O-Benzyl-L-tyrosine p-toluenesulfonate as a precursor for the synthesis of two important classes of novel compounds: bioactive peptides, specifically enkephalin analogs, and small molecule tyrosine kinase inhibitors. Detailed protocols for the synthesis of the key intermediate, N-α-Boc-O-benzyl-L-tyrosine, and its subsequent use in solid-phase peptide synthesis (SPPS) and in the synthesis of a tyrosine kinase inhibitor scaffold are provided.
Key Applications:
-
Peptide Synthesis: O-Benzyl-L-tyrosine is a fundamental building block in the synthesis of peptides and peptidomimetics.[1][2] The benzyl group protects the reactive phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide coupling.[1] This protection is stable to the mildly acidic conditions used for the removal of the Boc protecting group in SPPS and can be removed under harsher conditions at the final cleavage step.[3]
-
Drug Development: As a derivative of a natural amino acid, O-Benzyl-L-tyrosine serves as a chiral scaffold for the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structural similarity to neurotransmitters makes it a particularly useful precursor for drugs targeting neurological disorders.[2][4]
-
Biochemical Research: This compound is utilized in the study of protein-protein interactions and enzyme activity.[2][4] By incorporating this modified amino acid into peptides, researchers can probe the specific roles of tyrosine residues in biological processes.
Synthesis of the Key Intermediate: N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
The most common and versatile form of O-Benzyl-L-tyrosine used in synthesis is its N-terminally protected derivative, N-α-Boc-O-benzyl-L-tyrosine. The following protocol describes a common method for its synthesis from L-tyrosine.
Experimental Protocol: Synthesis of N-α-Boc-O-benzyl-L-tyrosine [5][6][7]
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [5]
-
Dissolve L-tyrosine in a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to create an alkaline environment.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while maintaining the alkaline pH.
-
Allow the reaction to stir at room temperature.
-
After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.
-
Acidify the aqueous layer to a pH of approximately 3 with a dilute acid (e.g., HCl).
-
Extract the product, Boc-Tyr-OH, with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [5][6]
-
Dissolve the synthesized Boc-Tyr-OH in methanol.
-
Add a base, such as a 28% sodium methoxide-methanol solution (2.1 equivalents), to deprotonate the phenolic hydroxyl group.[6]
-
Add benzyl bromide (1.4 equivalents).[6]
-
Stir the reaction mixture at 40°C for 3 hours.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, add water to the mixture.
-
Wash the aqueous solution with toluene to remove excess benzyl bromide.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield N-Boc-(O-benzyl)tyrosine.
Quantitative Data: Synthesis of N-Boc-(O-benzyl)tyrosine
| Step | Product | Reagents | Conditions | Yield | Reference |
| Benzylation | N-Boc-(O-benzyl)tyrosine | N-Boc-tyrosine, 28% sodium methoxide-methanol solution, benzyl bromide | Methanol, 40°C, 3 hr | 95% (conversion) | [6] |
| Benzylation | N-Boc-(O-benzyl)tyrosine | N-Boc-tyrosine, 28% sodium methoxide-methanol solution, benzyl chloride, tetrabutylammonium iodide | Methanol, 40°C, 24 hr | 84% (isolated) | [6] |
Application 1: Synthesis of Bioactive Peptides - Enkephalin Analogs
Enkephalins are endogenous opioid pentapeptides that play a role in pain modulation. Analogs of enkephalins are synthesized to improve their stability and receptor selectivity. O-Benzyl-L-tyrosine is a crucial component in these syntheses.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Enkephalin Analog using Boc-Tyr(Bzl)-OH [1][3][5][8]
This protocol outlines the general steps for synthesizing a peptide sequence such as Tyr-D-Ala-Gly-Phe-Met on a solid support using the Boc/Bzl strategy.
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[1][8]
-
First Amino Acid Coupling: Attach the C-terminal amino acid (e.g., Boc-Met-OH) to the resin.
-
Deprotection: Remove the N-α-Boc protecting group using a solution of 50% trifluoroacetic acid (TFA) in DCM.[5][8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically 5-10% diisopropylethylamine (DIEA) in DCM, to generate a free amino group.[5]
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid (e.g., Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, and finally Boc-Tyr(Bzl)-OH) using a suitable coupling agent. Common coupling agents include DIC/HOBt or HBTU.[1] The reaction is monitored for completion using a qualitative method like the ninhydrin (Kaiser) test.
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, such as anhydrous hydrogen fluoride (HF).[5]
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Quantitative Data: Biological Activity of Enkephalin Analogs
| Compound | Description | Agonistic Activity (GPI, M/l) | Agonistic Activity (MVD, M/l) | Reference |
| 12 | H-BzlTyr-DMet-Gly-Phe-epsilon Ahx-OH | 7.85 x 10⁻⁸ | 9.5 x 10⁻⁷ | [9] |
| 16 | Dmt-substituted enkephalin-like structure linked to N-phenyl-N-piperidin-4-yl propionamide | 8.5 nM (IC₅₀) | 1.8 nM (IC₅₀) | [10] |
GPI: Guinea Pig Ileum assay; MVD: Mouse Vas Deferens assay.
Signaling Pathway for Opioid Receptor Agonists
Caption: Simplified signaling pathway of an opioid receptor agonist.
Application 2: Synthesis of Tyrosine Kinase Inhibitors
The tyrosine kinase family of enzymes is a major target in cancer therapy. O-Benzyl-L-tyrosine can be used as a scaffold to generate novel tyrosine kinase inhibitors.
Experimental Protocol: Synthesis of a Tyrosine Kinase Inhibitor Scaffold
This protocol is a generalized representation based on the synthesis of various kinase inhibitors where a substituted benzyl group is a key pharmacophore.
-
Starting Material: Begin with O-Benzyl-L-tyrosine methyl ester p-toluenesulfonate.
-
Amide Coupling: Couple the amino group of the tyrosine derivative with a substituted carboxylic acid (e.g., a heterocyclic acid known to interact with the kinase hinge region) using standard peptide coupling reagents like HATU or EDC/HOBt in a solvent like DMF.
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Final Amide Coupling: Couple the newly formed carboxylic acid with a desired amine to introduce further diversity and target specific interactions within the kinase active site.
-
Deprotection (Optional): The O-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) if a free hydroxyl group is desired in the final compound.
-
Purification: Purify the final compound by column chromatography or preparative HPLC.
Experimental Workflow for Tyrosine Kinase Inhibitor Synthesis
Caption: Generalized workflow for synthesizing a tyrosine kinase inhibitor.
Quantitative Data: In Vitro Activity of Novel Tyrosine Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |
| 4b | EGFR, CK1 | 0.19 (EGFR), 1.92 (CK1) | COLO-205 | [11] |
| 4e | EGFR | 0.40 | COLO-205 | [11] |
| 7f | AXL | 0.83 | AXL+ cells | [12] |
| 10a | AXL | >10 | AXL+ cells | [12] |
| 13a | FLT3, Aurora A, RET, AXL | 0.0014 (FLT3), 0.006-0.013 (others) | AML cells | [12] |
| Thio-Iva | VEGFR-2 | 3.31 | (cell-free) | [13] |
| Thio-Iva | - | 0.29 | Huh-7 | [13] |
| Thio-Dam | - | 0.81 | Huh-7 | [13] |
| Sorafenib | VEGFR | 2.50 | Huh-7 | [13] |
Signaling Pathway for EGFR Tyrosine Kinase Inhibition
Caption: Mechanism of action of an EGFR tyrosine kinase inhibitor.
O-Benzyl-L-tyrosine p-toluenesulfonate is a highly valuable and versatile precursor for the synthesis of novel compounds with significant biological activities. Its utility in both solid-phase peptide synthesis and as a scaffold for small molecule kinase inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of new chemical entities derived from this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: O-Benzyl-L-tyrosine toluene-p-sulphonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of O-Benzyl-L-tyrosine toluene-p-sulphonate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on the impact of various solvents on reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this Fischer-Speier esterification can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, it's crucial to remove the water formed during the reaction.[1] Inefficient water removal will result in a low yield.
-
Suboptimal Reaction Temperature: While heating is necessary, excessively high temperatures, especially when using solvents like toluene, can lead to racemization of the amino acid, reducing the yield of the desired enantiomerically pure product.[2]
-
Incorrect Stoichiometry: An insufficient amount of benzyl alcohol or p-toluenesulfonic acid can lead to an incomplete reaction.
-
Side Reactions: The primary side reaction of concern is the C-alkylation of the tyrosine ring by the benzyl group, which can occur under acidic conditions.
Question: My product has a brownish or yellowish tint. What is the cause and how can I purify it?
Answer: A colored product often indicates the presence of impurities, which can arise from several sources:
-
Degradation of Reagents: Benzyl alcohol can oxidize over time to benzaldehyde and benzoic acid, which can lead to colored byproducts. Using freshly distilled benzyl alcohol is recommended.
-
Side Reactions: As mentioned, C-alkylation or other side reactions can produce colored impurities.
-
Residual Catalyst: Incomplete removal of the p-toluenesulfonic acid catalyst can sometimes contribute to coloration.
For purification, recrystallization is the most effective method. A common solvent system for the recrystallization of tosylate salts is a mixture of a good solvent like ethanol or ethyl acetate, followed by the addition of a poor solvent like hexane or diethyl ether to induce precipitation.
Question: The synthesized product does not crystallize easily. What steps can I take to induce crystallization?
Answer: Difficulty in crystallization can be due to the presence of impurities or the use of an inappropriate solvent system. Here are some troubleshooting steps:
-
Ensure Purity: First, ensure that the crude product is as pure as possible by performing an appropriate work-up to remove unreacted starting materials and the catalyst. Washing the organic layer with a mild base can help remove residual p-toluenesulfonic acid.
-
Solvent Selection: Experiment with different solvent systems for crystallization. For amino acid tosylate salts, polar solvents like ethanol or methanol can be good dissolving solvents, while non-polar solvents like hexane, heptane, or diethyl ether can be used as anti-solvents.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Concentration and Cooling: Slowly evaporating the solvent to create a supersaturated solution and then cooling it slowly in an ice bath or refrigerator can promote the formation of well-defined crystals.
Question: How can I minimize the risk of racemization during the synthesis?
Answer: Racemization is a significant concern, particularly with amino acids that have electron-withdrawing side chains like tyrosine. The risk of racemization increases with higher reaction temperatures and prolonged reaction times.
-
Choice of Solvent: The solvent plays a crucial role. High-boiling solvents like toluene, while effective for azeotropic water removal, can lead to racemization.[2] Cyclohexane is a recommended alternative as it forms a lower-boiling azeotrope with water, allowing for effective water removal at a lower temperature, thus preserving the enantiomeric purity of the product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the role of p-toluenesulfonic acid in this synthesis?
A1: p-Toluenesulfonic acid (p-TsOH) acts as an acid catalyst in the Fischer-Speier esterification. It protonates the carbonyl oxygen of the carboxylic acid group of L-tyrosine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.[3]
Q2: Why is azeotropic distillation necessary?
A2: Fischer-Speier esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products. Azeotropic distillation is a technique used to remove water from the reaction mixture as it is formed, thereby driving the reaction to completion and increasing the yield of the ester.[1]
Q3: Can I use other catalysts instead of p-toluenesulfonic acid?
A3: While other strong acids like sulfuric acid can also catalyze the reaction, p-toluenesulfonic acid is often preferred because it is a solid, non-oxidizing acid that is less corrosive and easier to handle.
Q4: What is the purpose of forming the toluene-p-sulphonate salt?
A4: The toluene-p-sulphonate salt of O-Benzyl-L-tyrosine is often a stable, crystalline solid that is easy to handle and purify. The salt formation aids in the isolation and purification of the final product.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp and well-defined melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and to detect any impurities. A reverse-phase HPLC method with a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric or formic acid can be used for analysis.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
The choice of solvent is critical in the synthesis of this compound as it affects both the yield and the enantiomeric purity of the product. The following table summarizes the impact of different solvents on the synthesis of amino acid benzyl esters. While specific quantitative data for O-Benzyl-L-tyrosine is limited in comparative studies, the data for similar amino acids provides valuable insights.
| Solvent | Boiling Point of Azeotrope with Water (°C) | Typical Yield of Amino Acid Benzyl Ester Tosylates | Remarks |
| Cyclohexane | 69.8 | Good to Excellent | Recommended solvent. Forms a low-boiling azeotrope, minimizing racemization. |
| Toluene | 84.1 | Moderate to Good | Can lead to partial or total racemization of sensitive amino acids like tyrosine due to the higher reaction temperature.[5] |
| Benzene | 69.4 | Good to Excellent | Effective for azeotropic distillation but is a known carcinogen and its use is highly discouraged. |
| Carbon Tetrachloride | 66.8 | Good | Effective for azeotropic distillation but is toxic and environmentally harmful. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and minimize racemization by using cyclohexane for azeotropic water removal.
Materials:
-
L-Tyrosine
-
Benzyl alcohol (freshly distilled)
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Hexane
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add L-tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (3-5 equivalents), and cyclohexane (sufficient to fill the Dean-Stark trap and immerse the reactants).
-
Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate at the bottom of the trap. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form.
-
Isolation: Add ethyl acetate to the reaction mixture to fully precipitate the product. Stir for 30 minutes in an ice bath.
-
Filtration: Collect the crystalline product by vacuum filtration and wash the solid with cold ethyl acetate and then with hexane to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in the synthesis.
References
Common side reactions with O-Benzyl-L-tyrosine toluene-p-sulphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl-L-tyrosine toluene-p-sulphonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using O-Benzyl-L-tyrosine in peptide synthesis?
A1: The most prevalent side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain. This rearrangement primarily occurs during the deprotection step, especially when using strong acids like hydrogen fluoride (HF) or hydrogen bromide (HBr) in trifluoroacetic acid (TFA), leading to the formation of the undesired isomer, 3-benzyl-L-tyrosine.[1] This side reaction can complicate purification and reduce the yield of the target peptide.
Q2: Are there any known side reactions specifically associated with the toluene-p-sulphonate (tosylate) salt form of O-Benzyl-L-tyrosine?
A2: While the tosylate salt form is primarily used to improve the handling and stability of the amino acid, the p-toluenesulfonic acid can act as a catalyst in certain reactions. In the context of peptide synthesis, the acidic nature of the tosylate salt is generally not a major concern as it is neutralized during the coupling step. However, prolonged storage under humid conditions could potentially lead to hydrolysis or other degradation pathways, though specific side reactions directly attributed to the tosylate counter-ion during standard peptide synthesis are not widely reported. The primary concern remains the side reactions associated with the O-benzyl protecting group itself.
Q3: How can the O- to C-benzyl migration be minimized during deprotection?
A3: Several strategies can be employed to suppress the formation of 3-benzyltyrosine:
-
Choice of Deprotection Reagent: Using a mixture of HBr in phenol and p-cresol has been shown to reduce the benzyl migration compared to HBr in trifluoroacetic acid.[1] A 7:3 mixture of trifluoroacetic acid and acetic acid can also suppress the loss of the O-benzyl group and the formation of 3-benzyltyrosine.[1]
-
Use of Scavengers: The addition of nucleophilic scavengers to the cleavage cocktail is crucial. Scavengers like phenol, thioanisole, and triisopropylsilane (TIS) can effectively trap the benzyl cation that is formed during deprotection, preventing it from reattaching to the tyrosine ring at the C3 position. "Reagent K," a cocktail containing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT), is a commonly used and effective option.
-
Low-High HF Procedure: In Boc-based solid-phase peptide synthesis (SPPS), a two-step "low-high" HF cleavage protocol can be effective. A preliminary treatment with a lower concentration of HF in the presence of scavengers removes more labile protecting groups, followed by a higher concentration of HF to cleave the peptide from the resin and remove the O-benzyl group, minimizing the time the benzyl cation has to react with the tyrosine ring.
Troubleshooting Guides
Issue 1: Presence of an unexpected peak with the same mass as the desired peptide in HPLC analysis.
Possible Cause: This is a strong indication of the formation of the 3-benzyltyrosine isomer due to O- to C-benzyl migration during acidolytic cleavage. The isomer often has a different retention time on reverse-phase HPLC compared to the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected isomer peak.
Solutions:
-
Confirmation: If possible, synthesize a standard of the peptide containing 3-benzyltyrosine to confirm its retention time by HPLC. Alternatively, tandem mass spectrometry (MS/MS) can sometimes differentiate between the two isomers based on their fragmentation patterns.
-
Optimize Cleavage:
-
Increase Scavenger Concentration: Ensure a sufficient excess of scavengers like phenol and thioanisole in your cleavage cocktail.
-
Modify Acid Cocktail: Switch to a less aggressive acid cocktail. For example, try HBr in a mixture of phenol and p-cresol.[1]
-
Adjust Time and Temperature: Minimize the cleavage time and perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the rearrangement.
-
Issue 2: Low peptide yield after synthesis and cleavage.
Possible Causes: Low peptide yield can stem from various issues, including incomplete coupling or deprotection at each cycle, or peptide aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Solutions:
-
Monitor Synthesis: Perform a Kaiser test after each coupling step to ensure complete reaction of the free amine. A small amount of resin can also be cleaved and analyzed by mass spectrometry at intermediate steps to identify where the synthesis is failing.
-
Optimize Coupling: For sterically hindered amino acids or "difficult" sequences, consider double coupling or using a more potent coupling reagent (e.g., HATU, HCTU).
-
Address Aggregation: If peptide aggregation is suspected, especially for hydrophobic sequences, consider using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP), adding chaotropic salts, or performing the synthesis at an elevated temperature.
-
Ensure Complete Deprotection: Extend the deprotection time or use a stronger deprotection cocktail if incomplete removal of the N-terminal protecting group is suspected.
Quantitative Data
The extent of 3-benzyltyrosine formation is highly dependent on the specific peptide sequence and the deprotection conditions used. The following table summarizes indicative data from literature to guide optimization.
| Deprotection Reagent/Conditions | Scavenger(s) | Indicative % of 3-benzyltyrosine |
| HBr in Trifluoroacetic Acid (TFA) | None | Can be significant |
| HBr in Phenol/p-Cresol | Phenol, p-cresol | Reduced formation |
| HF (High concentration) | Anisole | Can be significant |
| Low-High HF Procedure | Thioanisole, p-cresol | Minimized formation |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | Generally low, but sequence dependent |
| "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) | Phenol, Thioanisole, EDT | Effective in suppressing formation |
Note: The exact percentages can vary significantly based on the peptide sequence, reaction time, and temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the Fischer-Speier esterification to produce the tosylate salt.
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
A water-azeotroping solvent (e.g., cyclohexane)
-
Ethyl acetate
-
Dean-Stark apparatus
Procedure:
-
Combine L-tyrosine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate in cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to induce precipitation of the this compound salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethyl acetate or diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid.
-
Dry the product under vacuum.
Troubleshooting:
-
Low Yield: Ensure complete removal of water by the azeotropic distillation. If the reaction stalls, adding a small amount of fresh p-toluenesulfonic acid may help.
-
Product Oily/Doesn't Solidify: The product may be contaminated with excess benzyl alcohol. Thorough washing with a non-polar solvent in which the product is insoluble (like diethyl ether) is crucial. Recrystallization may be necessary.
-
Racemization: Using high-boiling point azeotroping solvents like toluene can lead to racemization. Cyclohexane is a preferred solvent to minimize this side reaction.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle in a manual Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than the amino acid) in DMF.
-
Add DIPEA (typically 2 equivalents for every equivalent of the tosylate salt, plus the amount needed for activation) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recoupling may be necessary.
Signaling Pathways and Logical Relationships
Mechanism of Acid-Catalyzed O- to C-Benzyl Migration
The rearrangement of O-Benzyl-L-tyrosine to 3-benzyl-L-tyrosine is analogous to a Fries rearrangement and proceeds through the formation of a benzyl cation intermediate.
Caption: Mechanism of O- to C-benzyl migration on tyrosine.
References
Technical Support Center: O-Benzyl-L-tyrosine toluene-p-sulphonate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with O-Benzyl-L-tyrosine toluene-p-sulphonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often originate from the synthesis process. These can include:
-
Unreacted starting materials: Such as N-protected L-tyrosine.
-
C-alkylation by-products: Where the benzyl group incorrectly alkylates the tyrosine ring.[1]
-
Over-alkylation products: Resulting in a dibenzylated product.[1]
-
Residual reagents: Including excess benzyl bromide or p-toluenesulfonic acid.
-
D-enantiomer: Formed due to racemization under harsh reaction conditions.
Q2: What is racemization and why is it a concern?
A2: Racemization is the conversion of an enantiomerically pure substance (like the L-isomer of the tyrosine derivative) into a mixture containing both L- and D-isomers.[2] This is a critical issue because the biological activity of peptides is highly dependent on the specific chirality of their amino acids. The presence of the D-isomer can lead to reduced therapeutic efficacy or create diastereomeric impurities that are challenging to separate from the final product.[2]
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: A combination of chromatographic techniques is typically employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the chemical purity of the compound and quantifying impurities like starting materials and by-products.[3]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is essential for determining the enantiomeric purity by separating and quantifying the L- and D-isomers.[2]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification and getting a qualitative assessment of purity.[1]
Troubleshooting Guides
Recrystallization Issues
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution. This can trap impurities. Here are some troubleshooting steps:
-
Increase the solvent volume: The solution may be too concentrated, causing the product to come out of solution too quickly at a higher temperature. Add more of the "good" solvent to ensure the compound stays dissolved longer as it cools.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. This provides more time for crystal nucleation and growth.
-
Use a different solvent system: Experiment with different solvent combinations. A good system will have high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seed the solution: If you have a few pure crystals, adding them to the cooled solution can initiate crystallization.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Q5: The yield from my recrystallization is very low. How can I improve it?
A5: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. If you suspect this, you can try to partially evaporate the solvent from the filtrate and cool it again to recover more product.
-
Premature crystallization: If the product crystallizes too early while the solution is still warm, you may lose it during hot filtration. Ensure your filtration apparatus is pre-heated.
-
Inappropriate solvent system: The solvent system may be too "good" at room temperature, leading to high solubility and therefore low recovery.
Chromatographic Purification Issues
Q6: I'm seeing a doublet peak in my HPLC chromatogram for the purified product, even though the mass spectrum is correct. What does this indicate?
A6: A doublet peak with the correct mass is a strong indicator of the presence of diastereomers, which in this case would be the L- and D-isomers of your compound due to racemization.[2] To confirm this, you should perform chiral HPLC analysis, which is designed to separate enantiomers.
Q7: My compound is showing significant tailing on the silica gel column during purification. What could be the cause?
A7: Peak tailing in column chromatography can be caused by:
-
Interactions with acidic silica: The free amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine or pyridine to your eluent.
-
Inappropriate solvent system: The eluent may not be polar enough to effectively move the compound down the column. A gradual increase in the polarity of the eluent (gradient elution) can often improve peak shape.
-
Column overloading: Applying too much sample to the column can lead to band broadening and tailing.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallization is a mixture of a "good" solvent where the compound is soluble (e.g., methanol, ethanol, or ethyl acetate) and an "anti-solvent" where it is poorly soluble (e.g., hexane, heptane, or diethyl ether).[1]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the warm "good" solvent.
-
Induce Crystallization: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator (0-4 °C) for a few hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.[1]
-
Eluent System: A gradient of ethyl acetate in hexane is often effective. The starting polarity should be low enough that the compound does not elute immediately.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
-
Column: A suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation is required.
-
Mobile Phase: The mobile phase will depend on the specific chiral column used. A common mobile phase might consist of a mixture of hexane and a polar organic modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive.
-
Sample Preparation: Dissolve the purified product in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile with a UV detector (typically around 220 nm or 254 nm).
-
Quantification: The percentage of the D-isomer can be calculated from the peak areas of the L- and D-enantiomers using the following formula: % D-isomer = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| DMSO | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Slightly soluble | [4] |
Table 2: Representative HPLC Purity Analysis Conditions
| Parameter | Method | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [3] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | [3] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [3] |
| Flow Rate | 1.0 - 1.2 mL/min | [3] |
| Column Temperature | 35 °C | [3] |
| UV Detection | 220 nm and 254 nm | [3] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Mechanism of racemization in amino acid derivatives.
References
Optimizing reaction conditions for O-Benzyl-L-tyrosine toluene-p-sulphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient water removal. | Ensure a proper azeotropic distillation setup (e.g., Dean-Stark apparatus) is used to effectively remove water, driving the equilibrium towards product formation.[1][2][3] |
| Inactive catalyst (p-toluenesulfonic acid). | Use a fresh, dry supply of p-toluenesulfonic acid. The monohydrate form is often used and should be factored into molar calculations. | |
| Poor quality starting materials. | Verify the purity of L-tyrosine and benzyl alcohol. Impurities can interfere with the reaction. | |
| Product is an Oil, Fails to Crystallize | Presence of excess benzyl alcohol or other impurities. | After the reaction, ensure the crude product is thoroughly washed to remove unreacted benzyl alcohol and p-toluenesulfonic acid before attempting crystallization.[3] |
| Incorrect crystallization solvent. | Use a non-polar solvent like ethyl acetate to precipitate the tosylate salt after the reaction in cyclohexane.[3] | |
| Formation of Side Products (e.g., C-benzylated tyrosine) | High reaction temperatures. | Avoid excessively high temperatures during the reaction. While reflux is necessary, prolonged heating or "hot spots" can promote side reactions. |
| Use of unsuitable solvents. | Toluene has been shown to cause racemization with amino acids having electron-withdrawing side chains like tyrosine, especially at high temperatures.[1][4] Cyclohexane is a recommended alternative to minimize this side reaction.[1][3] | |
| Product Racemization | Use of high-boiling point azeotropic solvents. | Solvents like toluene can lead to racemization. Using a lower-boiling azeotropic solvent such as cyclohexane is effective in preventing racemization while still removing water efficiently.[1][3] |
| Inconsistent Results | Variability in reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and molar ratios of reactants. Maintain a consistent rate of water removal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of this compound?
A1: The most common and recommended method is the Fischer-Speier esterification.[2] This involves reacting L-tyrosine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid, typically in a solvent that allows for the azeotropic removal of water.[1]
Q2: Why is the removal of water crucial in this reaction?
A2: The Fischer-Speier esterification is a reversible reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.[2][5] Continuous removal of water via azeotropic distillation is necessary to drive the reaction to completion.[1][3]
Q3: What is the best solvent for this reaction?
A3: Cyclohexane is a highly recommended solvent. It forms an effective azeotrope with water for removal and, importantly, has been shown to prevent racemization of the amino acid, which can be an issue with higher boiling point solvents like toluene.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate and compared to the starting material (L-tyrosine) to observe the formation of the product spot and the disappearance of the starting material spot.
Q5: What are the critical parameters to control for optimal yield and purity?
A5: The key parameters to control are:
-
Molar Ratios: Use an excess of benzyl alcohol. A common ratio is 1 equivalent of L-tyrosine, 1.2 equivalents of p-toluenesulfonic acid, and 5 equivalents of benzyl alcohol.[3]
-
Temperature: Maintain a steady reflux to ensure efficient azeotropic water removal without causing decomposition or side reactions.
-
Reaction Time: Typically, the reaction is refluxed for several hours (e.g., 4 hours).[3] Monitor via TLC to determine completion.
-
Efficient Water Removal: A properly functioning Dean-Stark apparatus is essential.[3]
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol is based on established methods for the synthesis of amino acid benzyl esters.[3]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus, reflux condenser, and heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add L-tyrosine (1 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5 eq), and cyclohexane.
-
Azeotropic Reflux: Heat the mixture to a steady reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 4 hours, or until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and stir for about 1 hour to induce precipitation of the product.
-
Isolation and Purification: Collect the white solid precipitate by filtration.
-
Wash the solid with ethyl acetate to remove any residual benzyl alcohol and other impurities.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Solvents for Fischer-Speier Esterification of L-Tyrosine
| Solvent | Boiling Point of Azeotrope with Water (°C) | Reported Outcome | Reference |
| Cyclohexane | ~69 | High yield, high enantiomeric purity. | [1][3] |
| Toluene | ~84 | Can lead to partial or total racemization. | [1][4] |
| Benzene | ~69 | Effective, but highly hazardous and not recommended. | [1] |
| Carbon Tetrachloride | ~66 | Effective, but highly hazardous and not recommended. | [1] |
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for Fischer-Speier esterification of L-Tyrosine.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: O-Benzyl-L-tyrosine Toluene-p-sulphonate Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving O-Benzyl-L-tyrosine toluene-p-sulphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected amino acid derivative used primarily in peptide synthesis. The benzyl group protects the hydroxyl functionality of the tyrosine side chain, while the p-toluenesulfonate salt improves its handling and solubility characteristics. Its main application is as a building block in the solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and proteins for pharmaceutical and biochemical research.[1][2]
Q2: What are the most common issues encountered when using O-Benzyl-L-tyrosine in peptide synthesis?
The most frequent challenges include:
-
Low coupling efficiency: Difficulty in incorporating the O-Benzyl-L-tyrosine residue into the growing peptide chain.
-
Peptide aggregation: The hydrophobic nature of the benzyl group can promote the aggregation of the peptide chain on the solid support, hindering further reactions.[3]
-
Incomplete deprotection: Difficulty in removing the benzyl protecting group from the tyrosine side chain after peptide synthesis is complete.[4]
-
Side reactions: Such as the acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the tyrosine ring (O- to C-rearrangement).[5]
Q3: How can I assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[6] A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[6][7][8] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and checking the melting point.[9][10]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate
Q: I am getting a low yield in my synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate. What are the possible causes and solutions?
A: Low yields can stem from incomplete reaction or product loss during workup. Here are some common causes and troubleshooting steps:
-
Inefficient Azeotropic Water Removal: The formation of the benzyl ester via Fischer-Speier esterification is an equilibrium reaction.[11] Water must be efficiently removed to drive the reaction to completion.
-
Suboptimal Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time.
-
-
Product Loss During Precipitation: The p-toluenesulfonate salt is typically precipitated by adding an anti-solvent like diethyl ether or ethyl acetate.[11]
-
Solution: Ensure the addition of the anti-solvent is done slowly and at a low temperature to maximize precipitation. Use a sufficient volume of the anti-solvent.
-
-
Racemization: Using high-boiling point solvents like toluene can sometimes lead to racemization, affecting the yield of the desired enantiomer.[11]
-
Solution: Use a lower-boiling azeotroping solvent like cyclohexane.[11]
-
Issue 2: Problems During Peptide Coupling with O-Benzyl-L-tyrosine
Q: I am observing incomplete coupling of O-Benzyl-L-tyrosine during solid-phase peptide synthesis (SPPS). How can I improve the coupling efficiency?
A: Incomplete coupling is often indicated by a positive Kaiser test after the coupling step. This can be due to steric hindrance or peptide aggregation.
-
Peptide Aggregation: The hydrophobic benzyl group can cause the growing peptide chain to aggregate on the resin, blocking reactive sites.[3][13]
-
Solution 1: Change Solvent: Switch from DMF to more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to disrupt hydrogen bonding.[3][14][15]
-
Solution 2: Double Coupling: Perform the coupling reaction twice to ensure all free amines have reacted.[16]
-
Solution 3: Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt secondary structures and reduce aggregation.[13]
-
-
Steric Hindrance: The bulky nature of the protected amino acid can sometimes hinder the reaction.
-
Solution: Use a more potent coupling reagent like HATU or HCTU.[16] Increasing the reaction time or temperature (if using a microwave synthesizer) can also be beneficial.
-
Issue 3: Incomplete Deprotection of the Benzyl Group
Q: After cleaving my peptide from the resin, I still have the benzyl protecting group on the tyrosine residue. How can I ensure complete removal?
A: The O-benzyl group on tyrosine can be stubborn to remove completely with standard cleavage cocktails.[4]
-
Insufficiently Strong Cleavage Cocktail: The standard 95% TFA cocktail may not be sufficient.[4]
-
Solution: Use a stronger cleavage cocktail containing scavengers that are effective for benzyl cations, such as thioanisole and phenol. "Reagent K" is a commonly used robust cocktail for this purpose.[4]
-
-
Inadequate Reaction Time or Temperature: The deprotection reaction may need more time to go to completion.
-
Solution: Increase the cleavage reaction time to 3-4 hours or, if necessary, perform the reaction at a slightly elevated temperature (use with caution).[4]
-
-
Side Reactions: The cleaved benzyl cation is reactive and can reattach to other residues, particularly tryptophan, or cause O- to C-rearrangement on the tyrosine itself.[4][5]
-
Solution: Use an effective scavenger cocktail to trap the benzyl cations as they are formed.[4]
-
Issue 4: Peptide Aggregation After Cleavage and Purification
Q: My purified peptide containing O-Benzyl-L-tyrosine is poorly soluble in aqueous solutions. What can I do?
A: The hydrophobicity of the benzyl group can lead to poor solubility and aggregation of the final peptide.[3]
-
Solution 1: Use Organic Co-solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[3]
-
Solution 2: Adjust pH: Change the pH of the solution to be further away from the peptide's isoelectric point (pI) to increase its net charge and promote solubility.[3]
-
Solution 3: Use Solubilizing Agents: In some cases, mild detergents or denaturants like guanidinium chloride can be used to solubilize the peptide, but this may affect its biological activity.
Experimental Protocols
Protocol 1: Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate
This protocol is based on the Fischer-Speier esterification method.[11][12]
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-tyrosine, benzyl alcohol (in slight excess), and a stoichiometric amount of p-toluenesulfonic acid monohydrate.
-
Add cyclohexane as the azeotroping solvent.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting L-tyrosine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add ethyl acetate or diethyl ether with stirring to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white crystalline solid by filtration.
-
Wash the solid with cold ethyl acetate or diethyl ether.
-
Dry the product under vacuum.
Protocol 2: HPLC Purity Assessment
This is a general protocol for the reversed-phase HPLC analysis of O-Benzyl-L-tyrosine p-toluenesulfonate.[6][8]
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 220 nm and 254 nm
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of O-Benzyl-L-tyrosine p-toluenesulfonate in a 1:1 mixture of acetonitrile and water.
-
Injection: Inject 10-20 µL of the sample solution.
-
Gradient: Run a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.
-
Analysis: Integrate the peak areas to determine the purity of the compound.
Data Presentation
| Parameter | Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate |
| Reaction Type | Fischer-Speier Esterification |
| Catalyst | p-Toluenesulfonic acid |
| Azeotroping Solvent | Cyclohexane (recommended), Toluene (risk of racemization)[11] |
| Precipitation Solvent | Ethyl acetate or Diethyl ether[11] |
| Typical Yield | >90% (with optimized conditions) |
| Purity Assessment | HPLC, NMR, Melting Point[6][9][10] |
| Parameter | HPLC Purity Analysis |
| Column | C18 (Reversed-Phase)[6] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA[6][8] |
| Detection Wavelength | 220 nm and 254 nm[6] |
| Typical Purity | >98% for commercial-grade material |
| Cleavage Cocktail | Composition | Use Case |
| Standard TFA | 95% TFA, 2.5% TIS, 2.5% H₂O | Simple peptides, may be insufficient for complete Tyr(Bzl) cleavage.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with sensitive residues including Tyr(Bzl).[4] |
Visualizations
Caption: General workflow for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate.
Caption: Workflow for a peptide coupling step involving O-Benzyl-L-tyrosine.
Caption: A decision tree for troubleshooting common problems in experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. L-Tyrosine Benzyl Ester p-Toluenesulfonate | 53587-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
How to prevent decomposition of O-Benzyl-L-tyrosine toluene-p-sulphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of O-Benzyl-L-tyrosine toluene-p-sulphonate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Common Decomposition Issues
Users may encounter several issues related to the stability of this compound. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis
| Potential Cause | Recommended Action | Verification Method |
| Hydrolysis | Store the compound in a desiccator at recommended low temperatures (see Storage Conditions table). Use anhydrous solvents for reactions. Avoid basic or strongly acidic conditions. | HPLC analysis for the appearance of O-Benzyl-L-tyrosine and p-toluenesulfonic acid peaks. |
| Racemization | Avoid high temperatures during storage and experiments. For reactions requiring elevated temperatures, use alternative solvents to toluene.[1][2] | Chiral HPLC analysis to determine the enantiomeric excess. |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light for extended periods. Use degassed solvents. | HPLC-MS analysis to identify potential oxidation byproducts such as those containing additional hydroxyl groups or benzaldehyde. |
| Photodegradation | Store the compound in amber vials or protect it from light. | Compare the purity of a sample exposed to light with a sample stored in the dark using HPLC. |
Problem 2: Inconsistent Experimental Results
| Potential Cause | Recommended Action | Verification Method |
| Use of a partially decomposed starting material. | Always check the purity of the compound by HPLC before use, especially for a new batch or a container that has been opened multiple times. | Perform a baseline HPLC purity check. |
| Decomposition during the experimental procedure. | Review the experimental protocol for potential stressors such as high temperatures, incompatible reagents (e.g., strong bases or oxidizing agents), or prolonged exposure to non-optimal conditions. | Analyze samples at different time points during the experiment to monitor for degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at low temperatures, protected from moisture and light.
| Parameter | Recommended Condition |
| Temperature | 0-8 °C for short-term storage; -20 °C for long-term storage. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). |
| Light | Store in an amber, tightly sealed container. |
| Moisture | Store in a desiccator. |
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathways are hydrolysis, racemization, and oxidation.
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, especially under basic or acidic conditions, yielding O-Benzyl-L-tyrosine and p-toluenesulfonic acid.
-
Racemization: The chiral center of the tyrosine moiety can epimerize, particularly at elevated temperatures, leading to the formation of the D-enantiomer. This process is accelerated in certain solvents like toluene.[1][2]
-
Oxidation: The benzyl ether and the aromatic rings can be oxidized, leading to a variety of byproducts.
Q3: Can I heat reactions involving this compound?
A3: Heating should be done with caution. Elevated temperatures, especially in solvents like toluene, can significantly increase the rate of racemization.[1][2] If heating is necessary, it is advisable to use the lowest effective temperature and for the shortest possible duration. Consider alternative, lower-boiling point solvents if racemization is a concern.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent is critical. For storage of solutions, use anhydrous, aprotic solvents if possible. For reactions, the solvent should be chosen based on the reaction conditions and the stability of the compound. Be aware that high temperatures in toluene can promote racemization.[1][2]
Q5: How can I detect decomposition in my sample?
A5: The most effective method for detecting decomposition is High-Performance Liquid Chromatography (HPLC). A standard reversed-phase HPLC method can be used to assess purity and detect hydrolysis or oxidation products.[3] For detecting racemization, a chiral HPLC method is required.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting non-chiral degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Visualizations
Caption: Key decomposition pathways for this compound.
Caption: Workflow for assessing the stability of the compound.
Caption: Decision tree for troubleshooting decomposition issues.
References
Technical Support Center: Scaling Up O-Benzyl-L-tyrosine Toluene-p-sulphonate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale and scale-up production of O-Benzyl-L-tyrosine toluene-p-sulphonate. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing O-Benzyl-L-tyrosine?
A1: The most prevalent and scalable method for synthesizing O-Benzyl-L-tyrosine is through the Williamson ether synthesis. This reaction involves the benzylation of the phenolic hydroxyl group of an N-protected L-tyrosine derivative, such as N-acetyl-L-tyrosine or N-Boc-L-tyrosine, using benzyl chloride or benzyl bromide in the presence of a base.[1][2][3] Following the O-benzylation, the N-protecting group is removed to yield O-Benzyl-L-tyrosine.
Q2: How is the toluene-p-sulphonate salt of O-Benzyl-L-tyrosine prepared?
A2: The toluene-p-sulphonate salt is typically formed in the final step after the synthesis and purification of O-Benzyl-L-tyrosine. The free base of O-Benzyl-L-tyrosine is dissolved in a suitable solvent, and a stoichiometric amount of p-toluenesulfonic acid is added. The salt then crystallizes out of the solution and can be collected by filtration.
Q3: What are the critical parameters to control during the O-benzylation of tyrosine?
A3: Key parameters to control include temperature, the choice of base and solvent, and the rate of addition of the benzylating agent.[1] Maintaining a moderate reaction temperature (e.g., 20-40°C) is crucial to minimize side reactions. The selection of a suitable base and solvent system is vital for achieving high yield and purity.
Q4: What are the potential side reactions during the synthesis of O-Benzyl-L-tyrosine?
A4: Potential side reactions include N-benzylation (alkylation of the amino group), C-alkylation of the aromatic ring, and over-alkylation.[4] Racemization of the chiral center is also a concern, particularly under harsh basic conditions or elevated temperatures.[5]
Q5: How can the purity of the final this compound product be assessed?
A5: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[3] Chiral HPLC can be used to determine the enantiomeric purity and detect any racemization.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of O-Benzyl-L-tyrosine | Incomplete reaction due to insufficient base or benzylating agent. | Use a slight excess of the benzylating agent and ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and carboxylic acid groups of N-protected tyrosine.[1] |
| Side reactions such as N-benzylation or C-alkylation. | Maintain a controlled reaction temperature (20-40°C).[1] Consider using a milder base or a different solvent system. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (N-protected tyrosine, benzyl halide). | Optimize reaction stoichiometry and time. Purify the crude O-Benzyl-L-tyrosine by recrystallization or column chromatography before salt formation.[3] |
| By-products from side reactions. | Adjust reaction conditions to minimize side reactions. Wash the crude product with a suitable solvent to remove nonpolar impurities.[1] | |
| Racemization of the Product | Harsh reaction conditions (high temperature or strong base). | Use milder reaction conditions. Screen different bases and solvents to find a system that minimizes racemization. Monitor enantiomeric purity using chiral HPLC.[5] |
| Difficulty in Crystallizing the Tosylate Salt | Presence of impurities inhibiting crystallization. | Ensure the O-Benzyl-L-tyrosine starting material is of high purity. Try different crystallization solvents or solvent mixtures. |
| Incorrect stoichiometry of p-toluenesulfonic acid. | Use a precise 1:1 molar ratio of O-Benzyl-L-tyrosine to p-toluenesulfonic acid. |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-O-benzyl-L-tyrosine
This protocol is adapted from a scalable industrial method.[1]
-
Reaction Setup: To a solution of N-Acetyl-L-tyrosine (1.0 mmol) in methanol (0.5 mL), add a 28% sodium methoxide-methanol solution (2.1 mmol).
-
Addition of Benzylating Agent: Add benzyl chloride (1.2 mmol) and a catalytic amount of tetrabutylammonium iodide.
-
Reaction Conditions: Stir the mixture at 40°C for 24 hours.
-
Work-up: Add water to the reaction mixture to create a homogeneous solution. Wash the aqueous solution with toluene to remove excess benzyl chloride.
-
Isolation: Neutralize the aqueous solution with hydrochloric acid to precipitate the solid N-Acetyl-O-benzyl-L-tyrosine.
-
Purification: Filter the solid, wash with water, and dry to obtain the product.
Protocol 2: Deprotection of N-Acetyl-O-benzyl-L-tyrosine
-
Hydrolysis: The N-acetyl group can be removed by acid or base hydrolysis. For example, refluxing with an aqueous acid solution followed by neutralization will yield O-Benzyl-L-tyrosine.
Protocol 3: Formation of this compound Salt
-
Dissolution: Dissolve the purified O-Benzyl-L-tyrosine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Acid Addition: Add one equivalent of p-toluenesulfonic acid monohydrate dissolved in the same solvent.
-
Crystallization: Allow the solution to cool, optionally with seeding, to induce crystallization of the tosylate salt.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
Table 1: Reaction Parameters for the Synthesis of N-Boc-O-benzyl-L-tyrosine [1]
| Parameter | Value |
| Starting Material | N-Boc-L-tyrosine |
| Solvent | Methanol |
| Base | 28% Sodium methoxide in Methanol |
| Base Stoichiometry | 2.1 equivalents |
| Benzylating Agent | Benzyl bromide |
| Benzylating Agent Stoichiometry | 1.4 equivalents |
| Reaction Temperature | 40°C |
| Reaction Time | 3 hours |
| Conversion Yield | 95% |
Table 2: Reaction Parameters for the Synthesis of N-Acetyl-O-benzyl-L-tyrosine [1]
| Parameter | Value |
| Starting Material | N-Acetyl-L-tyrosine |
| Solvent | Methanol |
| Base | 28% Sodium methoxide in Methanol |
| Base Stoichiometry | 2.1 equivalents |
| Benzylating Agent | Benzyl chloride |
| Benzylating Agent Stoichiometry | 1.2 equivalents |
| Promoter | Tetrabutylammonium iodide |
| Reaction Temperature | 40°C |
| Reaction Time | 24 hours |
| Conversion Yield | 81% |
| Isolated Yield | 78% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the troubleshooting guide for synthesis issues.
References
Resolving impurities in O-Benzyl-L-tyrosine toluene-p-sulphonate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving purity issues with O-Benzyl-L-tyrosine toluene-p-sulphonate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Common impurities can be categorized as process-related impurities and degradation products. These may include:
-
Starting Materials: Unreacted L-Tyrosine, benzyl bromide/chloride, and p-toluenesulfonic acid.
-
By-products: Dibenzylated tyrosine (N,O-dibenzyl-L-tyrosine), tyrosine benzyl ester, and benzyl alcohol.
-
Residual Solvents: Toluene is often used in the synthesis and purification steps and can remain in the final product.[1][2]
-
Enantiomeric Impurities: The presence of the D-enantiomer (O-Benzyl-D-tyrosine) if racemization occurs during synthesis.
-
Genotoxic Impurities: Alkyl p-toluenesulfonates may form if alcohols like methanol or ethanol are present during the process.[3][4]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. A reverse-phase method is often employed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main compound and any significant impurities.[6]
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and detecting the presence of certain impurities.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
-
Chiral HPLC: Specifically used to determine the enantiomeric purity of the sample.[7]
Q3: My sample shows a lower-than-expected melting point. What could be the cause?
A3: A depressed and broadened melting point range is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement for melting. Identifying and removing these impurities, as detailed in the troubleshooting guides, should resolve this issue.
Q4: I am observing poor peak shape and resolution in my HPLC analysis. What should I do?
A4: Poor chromatography can be due to several factors. First, ensure your HPLC system is properly maintained and the column is not degraded. If the issue persists, consider optimizing the mobile phase composition, flow rate, and column temperature. The presence of highly polar or non-polar impurities can also affect peak shape. A gradient elution method may provide better separation.
Troubleshooting Guides
Issue 1: Presence of Unreacted L-Tyrosine
-
Symptom: An additional peak corresponding to L-Tyrosine is observed in the HPLC chromatogram. On a TLC plate, a spot with a lower Rf value compared to the product may be visible, especially when using a suitable solvent system.
-
Root Cause: Incomplete benzylation reaction.
-
Solution:
-
Reaction Optimization: Ensure stoichiometric amounts of reagents and adequate reaction time and temperature.
-
Purification: Recrystallization is an effective method for removing unreacted L-Tyrosine. Due to the significant difference in solubility between L-Tyrosine and this compound in various organic solvents, a suitable recrystallization solvent can be selected to selectively precipitate the desired product, leaving the more polar L-Tyrosine in the mother liquor.
-
Issue 2: Detection of Dibenzylated Impurities
-
Symptom: A less polar impurity peak is detected in the HPLC analysis.
-
Root Cause: Over-benzylation of the amino group in addition to the intended O-benzylation of the hydroxyl group.
-
Solution:
-
Control of Reaction Conditions: Use of a protecting group for the amino function of L-tyrosine before O-benzylation can prevent this side reaction.
-
Purification: Column chromatography on silica gel can be used to separate the more non-polar dibenzylated product from the desired monosubstituted compound.
-
Issue 3: Residual Toluene Detected
-
Symptom: A characteristic peak for toluene is observed in Gas Chromatography (GC) analysis of residual solvents.[1][2][8][9][10]
-
Root Cause: Inadequate drying of the final product. Toluene is often used as a solvent during the synthesis or workup.[1]
-
Solution:
-
Drying under Vacuum: Dry the sample under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period.
-
Solvent Exchange: Dissolve the product in a different, more volatile solvent in which it is soluble and then remove the new solvent under vacuum. This can help to azeotropically remove the residual toluene.
-
Issue 4: Presence of the D-Enantiomer (Racemization)
-
Symptom: Chiral HPLC analysis shows the presence of more than the acceptable limit of the D-enantiomer.
-
Root Cause: Harsh reaction conditions (e.g., high temperatures or strong bases) can lead to racemization at the chiral center.
-
Solution:
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures during the synthesis.
-
Chiral Resolution: If racemization has occurred, preparative chiral chromatography can be used to separate the enantiomers, although this can be a costly and time-consuming process.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic (Benzyl & Tyrosine) | 6.90 - 7.50 | m |
| -CH₂- (Benzyl) | 5.10 | s |
| -CH (α-proton) | 4.10 | t |
| -CH₂- (β-protons) | 2.90 - 3.10 | m |
| -NH₃⁺ (Amine) | 8.20 | br s |
| -CH₃ (Toluene) | 2.29 | s |
| Aromatic (p-TsOH) | 7.11, 7.48 | d |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject 10 µL of the sample solution and run the gradient method as described in Table 1.
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of amino acid derivatives include ethanol/water or isopropanol/water mixtures.
-
Dissolution: Dissolve the impure sample in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting common impurities.
References
- 1. Toluene detection in the pharmaceutical industry | Sensitron [sensitron.it]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. ptfarm.pl [ptfarm.pl]
Enhancing the stability of O-Benzyl-L-tyrosine toluene-p-sulphonate solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to enhance the stability of O-Benzyl-L-tyrosine toluene-p-sulphonate solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For the solid compound, storage at refrigerated temperatures, typically between 2-8°C, is recommended to maintain its integrity and purity.[1] Solutions are generally less stable than the solid form and should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Anhydrous dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of this compound due to its good solvating power for this compound. For experiments involving aqueous media, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced effects on biological systems. The tosylate counterion generally enhances the solubility of the compound in various solvents.[1]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two main degradation pathways are:
-
Hydrolysis: The benzyl ester group is susceptible to hydrolysis, which cleaves the ester bond to form O-Benzyl-L-tyrosine and benzoic acid. This reaction is often catalyzed by acidic or basic conditions.
-
Racemization: The chiral center of the L-tyrosine moiety can undergo epimerization to form the D-tyrosine diastereomer. This process can be accelerated by high temperatures and the presence of strong acids or bases.[2][3]
Q4: How can I detect degradation in my this compound solution?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time are indicators of degradation.
Q5: Is this compound compatible with aqueous buffers like Phosphate-Buffered Saline (PBS)?
A5: While the tosylate salt improves solubility, the inherent solubility of the O-benzyl-protected tyrosine in neutral aqueous buffers like PBS can be limited. When preparing dilutions in aqueous buffers, it is advisable to start with a concentrated stock solution in an organic solvent like DMSO and then dilute into the aqueous buffer. It is important to visually inspect the solution for any precipitation. The stability in aqueous buffers may be lower than in organic solvents due to the potential for hydrolysis.
Troubleshooting Guides
Problem: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
Possible Cause & Solution:
-
Degradation of the stock solution: If the stock solution has been stored for an extended period, at an inappropriate temperature, or has undergone multiple freeze-thaw cycles, degradation may have occurred.
-
Recommendation: Prepare a fresh stock solution from the solid compound. If possible, analyze the old and new stock solutions by HPLC to compare their purity.
-
-
Instability in the working solution: The compound may be unstable in your experimental buffer or medium, especially if the pH is not optimal or if the solution is kept at room temperature for a prolonged time.
-
Recommendation: Prepare working solutions immediately before use. If the experiment is lengthy, consider the stability of the compound under the experimental conditions (pH, temperature) and minimize the time the compound is in the solution.
-
Problem: I observe a new peak in my HPLC chromatogram after storing my solution. What could this be?
Possible Cause & Solution:
-
Hydrolysis Product: A new, more polar peak could correspond to the hydrolysis product, O-Benzyl-L-tyrosine.
-
Racemization Product: If using a chiral HPLC column, a new peak could be the D-diastereomer resulting from racemization. On a standard reverse-phase column, the diastereomers may or may not separate.
-
Oxidation Product: The tyrosine ring is susceptible to oxidation, which could lead to the formation of various oxidized species.
Recommendation: To identify the unknown peak, a forced degradation study can be performed. By intentionally degrading the compound under specific conditions (e.g., acid, base, peroxide), you can generate the likely degradation products and compare their retention times to the unknown peak in your chromatogram.
Data on Factors Affecting Stability
| Parameter | Effect on Stability | Recommendations for Enhancing Stability |
| pH | Solutions at acidic or alkaline pH can accelerate the hydrolysis of the benzyl ester and may promote racemization. | Maintain solutions at a neutral pH if possible. If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize exposure time. |
| Temperature | Higher temperatures increase the rate of all degradation reactions, including hydrolysis and racemization.[2] | Store stock solutions at -20°C or -80°C. Prepare working solutions at room temperature but use them promptly. For long-term experiments at elevated temperatures (e.g., 37°C), the stability of the compound should be pre-determined. |
| Solvent | Aqueous solutions can lead to hydrolysis. The choice of organic solvent can also influence stability. | For long-term storage, anhydrous DMSO is a suitable solvent. For aqueous applications, prepare fresh dilutions from a DMSO stock. |
| Light | Although not specifically documented for this compound, many aromatic compounds are sensitive to photodegradation. | Store solutions in amber vials or protect them from light to prevent potential photodegradation. |
| Oxygen | The tyrosine moiety can be susceptible to oxidation, which can be initiated by atmospheric oxygen. | For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a general method for assessing the stability of this compound solutions. Method optimization may be required for specific applications.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Anhydrous DMSO
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm and 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in anhydrous DMSO.
-
Working Solution (50 µg/mL): Dilute the stock solution with the mobile phase or the solvent used in the stability study.
4. Forced Degradation Study Protocol: To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed to demonstrate that the method can separate the intact drug from its degradation products.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before dilution and injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at room temperature for 8 hours. Neutralize with 1N HCl before dilution and injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
For each condition, analyze the stressed sample along with an unstressed control sample by HPLC. The goal is to achieve 10-30% degradation of the parent compound. The chromatographic purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.
Visualizations
Caption: Workflow for preparing and handling solutions to maximize stability.
References
Validation & Comparative
A Comparative Guide to O-Benzyl-L-tyrosine toluene-p-sulphonate and Other Tyrosine Derivatives in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical determinant in the successful synthesis of peptides and the development of novel therapeutics. Tyrosine, a versatile amino acid with a reactive phenolic hydroxyl group, necessitates appropriate protection to prevent unwanted side reactions and ensure high purity and yield of the final product. This guide provides an objective comparison of O-Benzyl-L-tyrosine toluene-p-sulphonate with other commonly used tyrosine derivatives, supported by experimental data and detailed protocols to inform strategic decisions in peptide synthesis and drug development.
Executive Summary
This compound is a key building block, particularly in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The benzyl ether protects the tyrosine side chain, while the p-toluenesulfonate salt form can enhance solubility and stability. This guide compares its performance characteristics against other widely used tyrosine derivatives, including those employed in the alternative Fmoc/tBu strategy. The choice between these derivatives significantly impacts coupling efficiency, deprotection conditions, side reaction profiles, and overall synthetic outcomes. For Fmoc/tBu-based strategies, Fmoc-Tyr(tBu)-OH is the standard due to the high stability of the tert-butyl ether to the basic conditions used for Fmoc deprotection. In contrast, derivatives like Boc-Tyr(2,6-Cl2Bzl)-OH offer enhanced acid stability within the Boc-SPPS framework, presenting a more robust alternative to the traditional Boc-Tyr(Bzl)-OH.[1]
Performance Comparison of Tyrosine Derivatives
The selection of a tyrosine derivative is intrinsically linked to the overarching peptide synthesis strategy, primarily the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry for α-amino group protection.
| Parameter | O-Benzyl-L-tyrosine p-toluenesulphonate (Boc-strategy) | Fmoc-Tyr(tBu)-OH (Fmoc-strategy) | Boc-Tyr(2,6-Cl2Bzl)-OH (Boc-strategy) | N-Acetyl-L-tyrosine | L-Tyrosine Methyl Ester |
| Primary Application | Solid-Phase & Solution-Phase Peptide Synthesis (Boc-SPPS) | Solid-Phase Peptide Synthesis (Fmoc-SPPS) | Solid-Phase Peptide Synthesis (Boc-SPPS) | Nutritional supplements, cosmetic formulations[2] | Peptide synthesis, organic synthesis[3] |
| Typical Crude Peptide Purity | 70-85% (Sequence dependent)[1] | >90%[1] | >85% (Expected) | Not applicable | Not applicable |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Very high with modern coupling reagents.[] | High, comparable to other Boc-derivatives. | Not applicable | Not applicable |
| Deprotection Conditions | Strong acid (e.g., HF, TFMSA) for side-chain benzyl group.[3] | Mild base (e.g., piperidine) for Fmoc group; strong acid (TFA) for side-chain tBu group.[3] | Strong acid (e.g., HF, TFMSA) for side-chain dichlorobenzyl group.[1] | Not applicable | Not applicable |
| Side-Chain Stability | Partially labile to TFA, leading to potential side reactions.[3] | Stable to base (piperidine).[3] | More stable to TFA than the benzyl group.[1] | Not applicable | Not applicable |
| Potential Side Reactions | O- to C-migration of the benzyl group, 3-benzyltyrosine formation.[5] | Alkylation of the tyrosine ring by tert-butyl cation during deprotection (can be minimized with scavengers).[3] | Minimized side reactions compared to Boc-Tyr(Bzl)-OH due to increased stability.[1] | Generally recognized as safe in cosmetic applications.[2] | Potential for hydrolysis of the ester group. |
| Solubility | Enhanced by the p-toluenesulfonate salt. | Good solubility in common SPPS solvents (e.g., DMF, NMP). | Similar to other Boc-protected amino acids. | More water-soluble than L-tyrosine.[6] | Soluble in organic solvents.[7] |
Experimental Protocols
To facilitate a direct comparison of tyrosine derivatives in a practical setting, the following detailed experimental protocols for the synthesis of a model peptide using different strategies are provided.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu)
A. Boc/Bzl Strategy using O-Benzyl-L-tyrosine Derivative
This protocol outlines the manual synthesis on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH (or Boc-Tyr(2,6-Cl2Bzl)-OH)
-
O-Benzyl-L-tyrosine p-toluenesulfonate can be used after conversion to the corresponding Boc-protected form.
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Attachment (Leu):
-
Couple Boc-Leu-OH to the resin using the cesium salt method for esterification to minimize racemization.
-
-
Peptide Chain Elongation (Iterative Cycles for Phe, Gly, Gly, Tyr):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[8]
-
Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.[9]
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.[2]
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
B. Fmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH
This protocol outlines the manual synthesis on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
DCM, DMF
-
20% Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (of the resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Peptide Chain Elongation (Iterative Cycles for Leu, Phe, Gly, Gly, Tyr):
-
Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activation solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: HPLC Analysis of Crude Peptides
Instrumentation:
-
Analytical HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes is a good starting point for scouting. For peptide analysis, a shallower gradient (e.g., an increase of 1% B per minute) is often beneficial.[10]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase composition.
-
Injection: Inject 10-20 µL of the sample.
-
Detection: Monitor the absorbance at 220 nm and 280 nm (for tyrosine-containing peptides).
-
Analysis: Integrate the peak areas to determine the percentage purity of the crude peptide.
Visualizing Synthesis and Signaling Pathways
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Comparative workflow of Boc vs. Fmoc solid-phase peptide synthesis.
Caption: Potential side reactions for Benzyl and tert-Butyl protected tyrosine.
Conclusion
The selection of a tyrosine derivative for peptide synthesis is a strategic decision with significant implications for the efficiency and purity of the final product. This compound remains a valuable reagent within the Boc/Bzl peptide synthesis strategy, with its salt form potentially offering advantages in handling and solubility. However, the lability of the benzyl group to the repetitive acid treatments in Boc-SPPS can lead to side reactions. For routine synthesis, particularly with automated protocols, the Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH is often preferred due to its milder deprotection conditions, which generally result in higher crude purity and yield. For challenging sequences prone to aggregation, the Boc strategy may offer advantages. The development of more acid-stable benzyl-type protecting groups, such as the 2,6-dichlorobenzyl group, provides a more robust alternative for Boc-SPPS, mitigating some of the side reactions associated with the traditional benzyl group. Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the available instrumentation and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation of O-Benzyl-L-tyrosine toluene-p-sulphonate's Role in a Specific Pathway: A Comparative Analysis
A comprehensive review of available scientific literature reveals that O-Benzyl-L-tyrosine toluene-p-sulphonate is primarily utilized as a laboratory chemical for synthesis and is not documented to have a direct, validated role in any specific biological pathway. Therefore, a comparison guide on its performance within such a pathway cannot be constructed from publicly available data.
This compound, along with its closely related derivatives like O-Benzyl-L-tyrosine, is consistently characterized in chemical and pharmaceutical literature as a protected amino acid derivative.[1][2][3][4][5][6][7][8] Its primary application lies in the field of peptide synthesis, where the benzyl group serves as a protecting agent for the hydroxyl group of L-tyrosine, preventing unwanted side reactions during the formation of peptide bonds.[1][2][4][6] It is a crucial building block in the laboratory synthesis of peptides and other complex organic molecules intended for pharmaceutical and biochemical research.[1][3]
While the parent molecule, L-tyrosine, is a fundamental amino acid with well-established roles in various biological processes, this does not directly confer a specific signaling function to its chemically modified derivatives like this compound. L-tyrosine is a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine.[][10][11][12] Furthermore, the phosphorylation of tyrosine residues on proteins by tyrosine kinases is a critical mechanism in cellular signal transduction, regulating a multitude of cellular processes.[][10][11]
Research into other "tyrosine derivatives" has shown some promising therapeutic potential. For instance, certain novel synthesized tyrosine derivatives have been investigated as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, a target in cancer therapy.[13] However, these are structurally distinct molecules from this compound and their biological activity is a result of specific chemical modifications designed to interact with a biological target.
The absence of published experimental data demonstrating a direct biological effect of this compound on a specific signaling pathway makes it impossible to fulfill the request for a comparative guide. There is no evidence to suggest that this compound is used for anything other than as a synthetic intermediate.
Alternative Proposal:
For researchers interested in the role of tyrosine in signaling pathways, a comprehensive comparison guide could be developed on a well-studied pathway, such as a specific tyrosine kinase signaling cascade. This guide could compare the effects of known inhibitors of that pathway, presenting experimental data, detailed protocols, and the requested visualizations. Such a guide would provide valuable, data-supported insights for researchers in drug development and related fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 5. O-Benzyl-L-tyrosine | 16652-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 10. Tyrosine - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to O-Benzyl-L-tyrosine toluene-p-sulphonate and Structurally Related Tyrosine Derivatives in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to O-Benzyl-L-tyrosine and its Analogs
O-Benzyl-L-tyrosine is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol side chain is protected by a benzyl group.[1] The toluene-p-sulphonate salt of the benzyl ester form, O-Benzyl-L-tyrosine toluene-p-sulphonate, is a common reagent in peptide synthesis.[2][3] Protecting the reactive side chains of amino acids is crucial during peptide synthesis to prevent unwanted side reactions.[4] The choice of protecting group can influence the solubility, stability, and potential for cross-reactivity of the amino acid derivative in various assays.
This guide compares this compound with other tyrosine derivatives that have different protecting groups on the alpha-amino and carboxyl functionalities. Understanding the structural nuances of these molecules is key to predicting and testing their potential for cross-reactivity in immunoassays and other biological applications.
Structural Comparison of Tyrosine Derivatives
The potential for cross-reactivity is largely determined by the structural and electronic similarity of molecules. In the context of immunoassays, antibodies raised against a specific molecule may also bind to structurally related compounds. The following table summarizes the key structural features of this compound and three other common tyrosine derivatives.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 53587-11-4 | C23H25NO6S | Benzyl ester at the C-terminus, benzyl ether at the side chain, tosylate salt.[5][6] |
| N-Boc-O-benzyl-L-tyrosine | 2130-96-3 | C21H25NO5 | tert-Butoxycarbonyl (Boc) group on the α-amino group, benzyl ether at the side chain, free carboxylic acid.[7][8] |
| Z-O-benzyl-L-tyrosine | 16677-29-5 | C24H23NO5 | Benzyloxycarbonyl (Z or Cbz) group on the α-amino group, benzyl ether at the side chain, free carboxylic acid.[9][10] |
| L-Tyrosine benzyl ester | 42406-77-9 | C16H17NO3 | Benzyl ester at the C-terminus, free hydroxyl group on the side chain.[11][12] |
Hypothetical Cross-Reactivity Considerations:
-
Antibodies targeting the benzyl ether side chain: There would be a high potential for cross-reactivity between O-Benzyl-L-tyrosine, N-Boc-O-benzyl-L-tyrosine, and Z-O-benzyl-L-tyrosine as they all share this common feature. L-Tyrosine benzyl ester, lacking the O-benzyl group, would likely show significantly less cross-reactivity.
-
Antibodies targeting the core tyrosine structure: All four compounds could potentially cross-react with antibodies that recognize the fundamental L-tyrosine backbone.
-
Influence of N-terminal protecting groups: The bulky and electronically distinct Boc and Z groups on N-Boc-O-benzyl-L-tyrosine and Z-O-benzyl-L-tyrosine, respectively, could sterically hinder antibody binding or present unique epitopes, thus influencing their cross-reactivity profiles compared to O-Benzyl-L-tyrosine which has a free amino group (in its base form).
-
Influence of C-terminal modification: The benzyl ester in this compound and L-Tyrosine benzyl ester could be a key feature for antibody recognition. Compounds with a free carboxylate, such as N-Boc-O-benzyl-L-tyrosine and Z-O-benzyl-L-tyrosine, might not bind as effectively to antibodies that recognize this esterified C-terminus.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound and its analogs, standardized immunological assays are required. A competitive enzyme-linked immunosorbent assay (ELISA) is a highly suitable method for quantifying the cross-reactivity of small molecules.
Competitive ELISA Protocol
This protocol is designed to measure the concentration of an antigen by its ability to compete with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., a protein conjugate of O-Benzyl-L-tyrosine)
-
Primary antibody specific to the target molecule
-
Enzyme-labeled secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
This compound (standard)
-
Potential cross-reactants (N-Boc-O-benzyl-L-tyrosine, Z-O-benzyl-L-tyrosine, L-Tyrosine benzyl ester)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a coating buffer. Incubate overnight at 4°C.[13]
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound antigen.[13]
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[13]
-
Competition: Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants). In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compounds.[14]
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free antigen in the solution will compete with the coated antigen for binding to the primary antibody.[15]
-
Washing: Wash the plate thoroughly to remove unbound antibodies and antigens.[15]
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Washing: Wash the plate again to remove any unbound secondary antibody.[13]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.[15]
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.[15]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.[16]
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and for each test compound. The percent cross-reactivity can be calculated using the formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
Hypothetical Signaling Pathway Involvement
Tyrosine derivatives are fundamental to many biological signaling pathways, primarily through the action of tyrosine kinases and phosphatases. While the direct involvement of this compound in a specific pathway is not documented, a peptide synthesized using this derivative could potentially interact with pathways regulated by tyrosine phosphorylation.
Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a general workflow for determining the cross-reactivity of a compound using a competitive ELISA.
Caption: General workflow for a competitive ELISA.
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking, a theoretical analysis of its structure in comparison to other protected tyrosine derivatives provides a basis for predicting potential cross-reactivity. The presence of the O-benzyl ether is a likely key epitope shared with N-Boc-O-benzyl-L-tyrosine and Z-O-benzyl-L-tyrosine. However, the unique protecting groups at the N- and C-termini of each molecule will likely result in distinct binding affinities to specific antibodies. The provided experimental protocol for competitive ELISA offers a robust framework for researchers to quantitatively determine these cross-reactivities, enabling the development of highly specific immunoassays and a deeper understanding of the molecular interactions of these important synthetic building blocks.
References
- 1. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. nbinno.com [nbinno.com]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 98763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 16677-29-5: Z-O-benzyl-L-tyrosine | CymitQuimica [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chembk.com [chembk.com]
- 12. scbt.com [scbt.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Comparison: O-Benzyl-L-tyrosine toluene-p-sulphonate and Key Alternatives in Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of O-Benzyl-L-tyrosine toluene-p-sulphonate with L-Tyrosine, O-Benzyl-L-tyrosine, and N-Boc-O-benzyl-L-tyrosine. This guide provides a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by detailed experimental protocols and visual workflows to aid in compound identification and characterization.
In the realm of pharmaceutical research and peptide synthesis, the accurate characterization of amino acid derivatives is paramount. This compound serves as a crucial building block, and a thorough understanding of its spectroscopic signature in comparison to its precursors and other related derivatives is essential for quality control and process optimization. This guide presents a side-by-side comparison of the key spectroscopic data for this compound and three relevant alternatives: the parent amino acid L-Tyrosine, the ether-protected O-Benzyl-L-tyrosine, and the dual-protected N-Boc-O-benzyl-L-tyrosine.
Spectroscopic Data Summary
The following tables summarize the key IR absorption bands and NMR chemical shifts for this compound and its alternatives. This data is crucial for distinguishing between these closely related compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The table below highlights the characteristic absorption bands for each compound.
| Functional Group | This compound (cm⁻¹) | L-Tyrosine (cm⁻¹) | O-Benzyl-L-tyrosine (cm⁻¹) | N-Boc-O-benzyl-L-tyrosine (cm⁻¹) |
| O-H (Carboxylic Acid) | - | ~3217 (broad) | - | ~3300-2500 (broad) |
| N-H (Amine/Amide) | - | ~3217 (broad) | - | ~3368 |
| C=O (Carboxylic Acid/Ester) | ~1738 | ~1590 | ~1735 | ~1713 |
| C=O (Carbamic Acid) | - | - | - | ~1645 |
| S=O (Sulfonate) | ~1175 | - | - | - |
| C-O (Ether) | - | - | ~1235 | ~1246 |
| Aromatic C-H | ~3030 | ~3040 | ~3033 | ~3033 |
| Aromatic C=C | ~1600, ~1500 | ~1613, ~1517 | ~1612, ~1512 | ~1610, ~1512 |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
| Proton | This compound (δ ppm) | L-Tyrosine (δ ppm, in D₂O)[1] | O-Benzyl-L-tyrosine (δ ppm) | N-Boc-O-benzyl-L-tyrosine (δ ppm, in CDCl₃)[2] |
| Aromatic (Tyrosine) | ~7.1 (d, 2H), ~6.8 (d, 2H) | 7.18 (d, J = 8.5 Hz, 2H), 6.89 (d, J = 8.5 Hz, 2H) | - | 7.42 - 6.90 (m, 4H) |
| Aromatic (Benzyl) | ~7.3-7.5 (m, 5H) | - | - | 7.42 - 6.90 (m, 5H) |
| Aromatic (Tosylate) | ~7.7 (d, 2H), ~7.2 (d, 2H) | - | - | - |
| α-CH | ~4.3 (t) | 3.93 (dd, J = 7.7, 5.1 Hz, 1H) | - | ~4.58 (m, 1H) |
| β-CH₂ | ~3.2 (d) | 3.19 (dd, J = 14.7, 5.1 Hz, 1H), 3.05 (dd, J = 14.7, 7.8 Hz, 1H) | - | 3.12 - 2.86 (m, 2H) |
| Benzyl CH₂ | ~5.1 (s) | - | - | 5.02 (s, 2H) |
| Tosylate CH₃ | ~2.3 (s) | - | - | - |
| Boc C(CH₃)₃ | - | - | - | 1.42 (s, 9H) |
| NH (Amide) | - | - | - | ~5.0 (d, 1H) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | This compound (δ ppm) | L-Tyrosine (δ ppm, in D₂O) | O-Benzyl-L-tyrosine (δ ppm) | N-Boc-O-benzyl-L-tyrosine (δ ppm, in CDCl₃)[2] |
| C=O (Ester/Acid) | ~170 | ~177 | ~176 | ~176 |
| C=O (Boc) | - | - | - | ~155 |
| Quaternary Aromatic (Tyr-C-OH/OR) | ~157 | ~158 | ~158 | ~158 |
| Aromatic CH (Tyrosine) | ~131, ~115 | ~133, ~119 | ~131, ~115 | ~131, ~115 |
| Quaternary Aromatic (Tyr-C-CH₂) | ~128 | ~130 | ~129 | ~128 |
| Quaternary Aromatic (Benzyl-C-CH₂) | ~136 | - | ~137 | ~137 |
| Aromatic CH (Benzyl) | ~129, ~128, ~127 | - | ~129, ~128, ~127 | ~129, ~128, ~127 |
| Quaternary Aromatic (Tosylate) | ~145, ~138 | - | - | - |
| Aromatic CH (Tosylate) | ~130, ~126 | - | - | - |
| α-CH | ~54 | ~59 | ~55 | ~54 |
| β-CH₂ | ~36 | ~38 | ~37 | ~37 |
| Benzyl CH₂ | ~67 | - | ~70 | ~70 |
| Tosylate CH₃ | ~21 | - | - | - |
| Boc C(CH₃)₃ | - | - | - | ~28 |
| Boc Quaternary C | - | - | - | ~80 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Processing: The raw data should be processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
Processing: The data should be processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[2]
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet must be acquired prior to the sample analysis.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data.
Caption: Workflow for the comparative spectroscopic analysis of this compound and its alternatives.
References
In Vitro vs. In Vivo Studies of O-Benzyl-L-tyrosine toluene-p-sulphonate: A Comparative Analysis
O-Benzyl-L-tyrosine toluene-p-sulphonate is a protected amino acid derivative. The benzyl group serves as a protecting group for the hydroxyl function of L-tyrosine, and the toluene-p-sulphonate salt form can enhance its stability and handling properties. Its primary application appears to be in the synthesis of peptides and other complex organic molecules.[1][2]
Due to the absence of direct research on this compound, this guide will provide context by summarizing available data on its core components and related derivatives: O-Benzyl-L-tyrosine and p-Toluene Sulfonamide (p-TSA). It is crucial to note that the biological effects of these individual components may not be representative of the combined salt.
Insights from Related Compounds
O-Benzyl-L-tyrosine:
-
Biochemical Research: This derivative is employed in studies of enzyme interactions and protein folding.[2] Its structure allows researchers to investigate the roles of tyrosine residues in metabolic pathways and the mechanisms of enzyme and receptor functions.[2]
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Peptide Synthesis: O-Benzyl-L-tyrosine is a valuable component in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.[2]
p-Toluene Sulfonamide (p-TSA):
While not the toluene-p-sulphonate salt, studies on p-TSA provide some indication of the potential biological activity of the sulfonamide moiety.
-
In Vivo Toxicity Studies: Research on zebrafish larvae has been conducted to assess the toxicity of p-TSA. These studies provide data on lethal concentration (LC50) and effects on cardiovascular and locomotor activities. For instance, one study determined the 96-hour LC50 of p-TSA in zebrafish larvae to be approximately 204.3 ppm.
Table 1: Summary of In Vivo Toxicity Data for p-Toluene Sulfonamide (p-TSA) in Zebrafish Larvae
| Parameter | Value | Species | Reference |
| 96-hour LC50 | 204.3 ppm | Danio rerio (Zebrafish) Larvae | [3] |
Experimental Protocols: A General Overview
As no specific experimental data for this compound is available, the following are generalized protocols for the types of experiments that would be necessary to generate the comparative data requested.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC50 (inhibitory concentration 50%) of the compound.
In Vivo Acute Toxicity Study (e.g., in Rodents):
-
Animal Model: A suitable animal model, such as mice or rats, is selected.
-
Dosing: The compound is administered to different groups of animals at various dose levels, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight, and mortality.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and major organs are collected for gross examination and histopathological analysis to identify any treatment-related changes.
-
LD50 Calculation: The data is used to calculate the LD50 (lethal dose 50%) of the compound.
Logical Workflow for Future Research
To address the current knowledge gap, a structured research approach would be necessary. The following diagram illustrates a logical workflow for the investigation of this compound.
Caption: Logical workflow for the comprehensive biological evaluation of this compound.
There is a clear need for foundational research to characterize the in vitro and in vivo properties of this compound. While it is a useful tool in synthetic chemistry, its biological effects remain largely uninvestigated. Future studies should focus on systematic in vitro screening for biological activity and toxicity, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models. Such data would be invaluable for assessing its potential for further development in pharmaceutical and other life science applications. Researchers are encouraged to publish their findings to build a collective understanding of this compound's biological profile.
References
A Comparative Guide to O-Benzyl-L-tyrosine toluene-p-sulphonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of O-Benzyl-L-tyrosine toluene-p-sulphonate against Standard Protected Tyrosine Derivatives in Solid-Phase Peptide Synthesis (SPPS).
The strategic selection of protected amino acid derivatives is a critical factor in the successful solid-phase peptide synthesis (SPPS) of complex peptides. For the incorporation of tyrosine, a pivotal residue in many biologically active peptides, the choice of the side-chain protecting group significantly influences coupling efficiency, deprotection yields, and the prevalence of side reactions. This guide provides a comprehensive comparison of this compound and its performance benchmarked against standard protected tyrosine compounds used in the predominant SPPS strategies: Boc/Bzl and Fmoc/tBu.
Executive Summary
This compound is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of peptide synthesis. The benzyl group serves to protect the phenolic hydroxyl function of the tyrosine side chain from undesired reactions. Its performance is best evaluated by comparison with other tyrosine derivatives employed in both Boc and Fmoc-based synthesis protocols. The choice between these protecting group strategies represents a fundamental decision in peptide synthesis methodology, with the Boc strategy relying on acid-labile protecting groups and the Fmoc (9-fluorenylmethoxycarbonyl) strategy utilizing base-labile alpha-amino protection.
The stability of the side-chain protecting group during the repetitive deprotection steps of the Nα-amino group is a key determinant of the final peptide's purity and yield. While the benzyl group is a well-established protecting group, its stability in the acidic conditions of Boc-SPPS can be a concern, potentially leading to side reactions. In contrast, the tert-butyl (tBu) group used in the Fmoc strategy offers high stability to the basic deprotection conditions.
Data Presentation: Comparison of Protected Tyrosine Derivatives
The following table summarizes the key performance characteristics of O-Benzyl-L-tyrosine and its common alternatives in peptide synthesis.
| Protected Tyrosine Derivative | Nα-Protection | Side-Chain Protection | Deprotection Conditions for Side-Chain | Key Advantages | Potential Side Reactions/Limitations |
| O-Benzyl-L-tyrosine | Boc | Benzyl (Bzl) | Strong acid (e.g., HF) | Well-established in Boc/Bzl synthesis. | Partial cleavage of the Bzl group during repetitive Nα-Boc deprotection with TFA, leading to O-acylation or alkylation of the unprotected hydroxyl group. |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | Boc | 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Strong acid (e.g., HF) | Enhanced acid stability compared to the Bzl group, minimizing premature deprotection.[1] | Requires strong acid for final cleavage. |
| Fmoc-Tyr(tBu)-OH | Fmoc | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | High stability of the tBu group to basic Fmoc deprotection conditions. Milder overall deprotection strategy.[2][3] | Potential for tert-butylation of the tyrosine ring by released tert-butyl cations during final cleavage, though this can be minimized with scavengers.[4] |
| Fmoc-Tyr(Trt)-OH | Fmoc | Trityl (Trt) | Very mild acid (e.g., 1-5% TFA in DCM) | Highly acid-labile, allowing for selective deprotection on-resin. Can lead to cleaner crude products. | The bulkiness of the Trt group can sometimes hinder coupling efficiency. Prone to premature cleavage if exposed to even weak acids. |
Experimental Protocols
Detailed methodologies for the incorporation of protected tyrosine derivatives in SPPS are provided below. These protocols outline the general steps for both Boc/Bzl and Fmoc/tBu strategies.
Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for a single amino acid addition cycle using a Boc-protected amino acid, such as Boc-Tyr(Bzl)-OH.
1. Resin Swelling:
-
The peptide-resin is swollen in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
The DCM is drained, and the resin is treated with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM, often containing a scavenger such as 1% triisopropylsilane (TIS), for 20-30 minutes to remove the Nα-Boc group.
-
The resin is then washed thoroughly with DCM.
3. Neutralization:
-
The resin is treated with a 10% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in DCM to neutralize the trifluoroacetate salt of the N-terminal amino group.
-
The resin is subsequently washed with DCM and N,N-dimethylformamide (DMF).
4. Coupling:
-
The Boc-protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, 2-4 equivalents) is pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.
-
The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (Kaiser) test.
5. Washing:
-
The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid.
6. Final Cleavage:
-
After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF), in the presence of scavengers like anisole.
Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for a single amino acid addition cycle using an Fmoc-protected amino acid, such as Fmoc-Tyr(tBu)-OH.
1. Resin Swelling:
-
The peptide-resin is swollen in DMF for 30 minutes.
2. Fmoc Deprotection:
-
The DMF is drained, and the resin is treated with a 20% (v/v) solution of piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group.
-
The resin is then washed thoroughly with DMF.
3. Coupling:
-
The Fmoc-protected tyrosine derivative (e.g., Fmoc-Tyr(tBu)-OH, 2-4 equivalents) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt in the presence of a base (e.g., DIPEA) in DMF.
-
The activated amino acid solution is added to the resin, and the coupling reaction proceeds for 1-2 hours. Reaction completion can be monitored with a ninhydrin test.
4. Washing:
-
The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for the addition of each amino acid.
5. Final Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group) are removed using a cleavage cocktail, typically containing 95% TFA and scavengers such as water, TIS, and 1,2-ethanedithiol (EDT).
Mandatory Visualization
References
A Comparative Guide to the Reproducibility of Peptide Synthesis: O-Benzyl-L-tyrosine in Boc/Bzl vs. Fmoc/tBu Strategies
For researchers, scientists, and drug development professionals, the reproducibility of peptide synthesis is paramount to ensure reliable and consistent experimental outcomes. The choice of chemical strategy, particularly the protecting groups for reactive amino acid side chains, plays a pivotal role in the success and consistency of synthesizing a target peptide. This guide provides an objective comparison of solid-phase peptide synthesis (SPPS) utilizing O-Benzyl-L-tyrosine (as part of the Boc/Bzl strategy) with its primary alternative, the Fmoc/tBu strategy, which commonly employs Fmoc-Tyr(tBu)-OH.
The core of this comparison lies in the orthogonality of the protecting groups. The Boc/Bzl strategy, a classical approach, uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based (Bzl) groups for semi-permanent side-chain protection. In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for the side chains. This fundamental difference in deprotection chemistry significantly impacts the potential for side reactions, crude purity, and overall yield, all ofwhich are critical factors for experimental reproducibility.
Quantitative Performance Analysis
While direct, extensive studies focusing solely on the statistical reproducibility of multiple synthesis runs are not abundant in the literature, a comparative analysis of crude peptide yield and purity across a large set of peptides provides valuable insight into the robustness and reliability of each method. The following table summarizes data from a study that compared the synthesis of 50 different peptides using both Boc/Bzl and Fmoc/tBu strategies under "average" conditions for simultaneous multiple peptide synthesis.
| Synthesis Strategy | Protecting Group Scheme | Average Yield of Crude Peptide (%) | Average HPLC Purity of Crude Peptide (%) |
| Boc/Bzl | Nα-Boc / Side-chain-Bzl (e.g., Boc-Tyr(Bzl)-OH) | 71 | 70 |
| Fmoc/tBu | Nα-Fmoc / Side-chain-tBu (e.g., Fmoc-Tyr(tBu)-OH) | 60 | 46 |
Data adapted from a comparative study on simultaneous multiple peptide synthesis. It is important to note that these are average results under non-optimized conditions for a diverse set of peptides and that the Fmoc/tBu strategy can often yield higher purity with sequence-specific optimization.[1]
The surprising outcome of this particular study, where the Boc/Bzl strategy showed higher average yield and purity, was attributed to the use of generalized, "average" conditions for a large number of different peptides. The authors suggest that under these non-optimized conditions, the Boc/Bzl strategy is more robust and less sensitive.[1] However, it is widely acknowledged in the field that for individual, optimized syntheses, the Fmoc/tBu strategy often leads to higher purity products due to its milder deprotection conditions.[][3]
Factors Influencing Reproducibility
The choice between O-Benzyl-L-tyrosine in a Boc/Bzl strategy and an alternative like Fmoc-Tyr(tBu)-OH in an Fmoc/tBu strategy has several implications for the reproducibility of a peptide synthesis experiment.
Chemical Harshness and Side Reactions:
-
Boc/Bzl Strategy: This method involves repetitive treatments with a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Nα-Boc group. The final cleavage of the peptide from the resin and removal of side-chain protecting groups like benzyl ethers requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[4] These harsh acidic conditions can lead to a number of side reactions, including:
-
Alkylation: Carbocations generated during deprotection can modify sensitive residues.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide, which can lead to impurities.
-
Partial Deprotection: The benzyl group on tyrosine is partially labile to TFA, which can lead to unwanted side reactions if the tyrosine residue is exposed to many deprotection cycles.[5]
-
-
Fmoc/tBu Strategy: The Nα-Fmoc group is removed under mild basic conditions, typically with a piperidine solution. The final cleavage and side-chain deprotection are performed with TFA. This orthogonality and the milder conditions for Nα-deprotection generally result in fewer side reactions and a cleaner crude product.[][][7] This inherent mildness is a strong contributor to higher reproducibility.
Aggregation of the Growing Peptide Chain:
A significant challenge in SPPS, particularly for hydrophobic or long peptides, is the aggregation of the growing peptide chains on the resin. This can hinder reagent access, leading to incomplete reactions and a heterogeneous product mixture, thereby reducing reproducibility.
-
Boc/Bzl Strategy: The acidic deprotection step protonates the N-terminus of the peptide chain. The resulting positive charge can disrupt inter-chain hydrogen bonding, which is a primary driver of aggregation. This can improve the solvation of the peptide-resin complex and enhance the efficiency of subsequent coupling steps, making the Boc strategy sometimes superior for synthesizing "difficult" sequences.[8][9]
-
Fmoc/tBu Strategy: The N-terminus remains neutral after deprotection, which can make peptides more prone to aggregation. However, various strategies have been developed to mitigate this, such as the use of pseudoprolines or backbone-protecting groups.[10]
Experimental Protocols
Below are generalized protocols for a single coupling cycle in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for adding one amino acid using the Boc/Bzl strategy, for instance, coupling Boc-Tyr(Bzl)-OH.
1. Deprotection:
- The peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 30 minutes to remove the Nα-Boc protecting group.
- The resin is then washed thoroughly with DCM to remove the TFA and the cleaved Boc groups.
2. Neutralization:
- The protonated N-terminus is neutralized with a solution of a tertiary amine, typically 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
- The resin is washed with DCM and/or DMF to remove the excess base and its salt.
3. Coupling:
- In a separate vessel, the incoming Boc-amino acid (e.g., Boc-Tyr(Bzl)-OH) is activated. A common method is the formation of an active ester using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
- The activated amino acid solution is added to the neutralized peptide-resin, and the mixture is agitated for 1-2 hours.
4. Washing:
- After the coupling reaction is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
5. Monitoring (Optional but Recommended):
- A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure the coupling reaction has gone to completion.
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol describes the addition of one amino acid using the Fmoc/tBu strategy, for example, coupling Fmoc-Tyr(tBu)-OH.
1. Deprotection:
- The peptide-resin is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 20-30 minutes to remove the Nα-Fmoc group.
- The resin is then washed thoroughly with DMF.
2. Coupling:
- The incoming Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH) is pre-activated in a separate vessel. Common activating agents include uronium/aminium salts like HATU or HBTU, in the presence of a non-nucleophilic base such as DIEA.
- The activated amino acid solution is added to the deprotected peptide-resin, and the coupling reaction proceeds for 30-60 minutes.
3. Washing:
- The resin is washed with DMF and DCM to remove any unreacted reagents and byproducts.
4. Monitoring (Optional but Recommended):
- The completeness of the coupling reaction can be monitored using a colorimetric test like the Kaiser test.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the two main SPPS strategies.
Caption: Workflow for the Boc/Bzl solid-phase peptide synthesis strategy.
Caption: Workflow for the Fmoc/tBu solid-phase peptide synthesis strategy.
Conclusion
The reproducibility of experiments using O-Benzyl-L-tyrosine, as part of the broader Boc/Bzl peptide synthesis strategy, is influenced by several factors, primarily the harsh acidic conditions required for deprotection. While this strategy can be robust, especially for synthesizing multiple peptides under non-optimized conditions or for sequences prone to aggregation, the potential for side reactions is higher compared to the modern Fmoc/tBu approach.
The Fmoc/tBu strategy, utilizing alternatives like Fmoc-Tyr(tBu)-OH, generally offers a more reproducible synthesis for a specific target peptide due to its milder reaction conditions, which minimize side reactions and typically result in a cleaner crude product. For researchers prioritizing the highest possible purity and reproducibility for a single, well-defined peptide, the Fmoc/tBu strategy is often the preferred choice. However, the Boc/Bzl strategy remains a valuable tool, particularly for overcoming challenges associated with peptide aggregation. The ultimate decision should be based on the specific peptide sequence, the desired scale of synthesis, and the available resources for purification.
References
- 1. 5z.com [5z.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative analysis of O-Benzyl-L-tyrosine toluene-p-sulphonate synthesis methods
A Comparative Guide to the Synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate
This guide provides a comprehensive analysis of various synthetic methods for O-Benzyl-L-tyrosine, the precursor to this compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a comparative look at reaction conditions, yields, and methodologies.
Introduction
O-Benzyl-L-tyrosine is a crucial building block in peptide synthesis and the development of pharmaceuticals. Its toluene-p-sulphonate salt is often utilized for its improved stability and handling properties. The synthesis of O-Benzyl-L-tyrosine primarily involves the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl ether. This guide compares three prominent methods for achieving this transformation, followed by the straightforward formation of the final tosylate salt.
Comparative Analysis of Synthesis Methods
The synthesis of O-Benzyl-L-tyrosine can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and the need for protecting groups. Below is a summary of the key quantitative data for the most common methods.
Data Presentation
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Method 1: Copper Complexation | L-Tyrosine | Copper (II) sulfate pentahydrate, NaOH, Benzyl bromide | Water, Methanol | Not specified | 60 °C | 62% | [1] |
| Method 2A: N-Boc Protection with NaH | N-Boc-L-serine (analogy) | NaH, Benzyl bromide | DMF | 6 hours | 0 °C to RT | Not specified for Tyrosine derivative | [1] |
| Method 2B: N-Boc Protection with NaHCO₃ | N-Boc-L-tyrosine | NaHCO₃, Benzyl bromide | Dioxane, DMF (1:1) | Overnight | 90 °C | Not specified | [2] |
| Method 2C: N-Boc Protection with NaOMe | N-Boc-L-tyrosine | Sodium methoxide, Benzyl bromide | Methanol | 3 hours | 40 °C | 95% (conversion) | [3] |
| Method 3: Direct Alkylation in DMSO | L-Tyrosine | Alkyl halide, Strong base | DMSO | Not specified | > 50 °C | ~30% (overall for prior methods) | [4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures.
Method 1: Benzylation via Copper Complex Formation
This method involves the direct benzylation of L-tyrosine by first forming a copper (II) complex to activate the phenolic hydroxyl group.
Procedure:
-
Dissolve L-Tyrosine (11.0 mmol) in 5.6 mL of 2N NaOH solution.
-
Add a solution of copper (II) sulfate pentahydrate (5.60 mmol) in 5.6 mL of water to the reaction mixture and stir for 30 minutes.
-
Heat the mixture at 60 °C for 15 minutes, then cool to room temperature.
-
Add 40 mL of methanol to the mixture.
-
The subsequent addition of benzyl bromide and workup will yield O-Benzyl-L-tyrosine. The reported yield for the crude product is 62%.[1]
Method 2: Benzylation of N-Boc-L-tyrosine
This is a widely used approach where the amino group of L-tyrosine is first protected with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the phenolic hydroxyl group. Several variations exist based on the base and solvent system employed.
Procedure (using Sodium Methoxide):
-
Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
Add 28% sodium methoxide-methanol solution (2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40 °C for 3 hours.
-
Monitor the reaction progress by HPLC. A conversion yield of 95% has been reported under these conditions.[3]
-
The crude product, N-Boc-O-benzyl-L-tyrosine, is then deprotected using an acid (e.g., TFA or HCl in dioxane) to yield O-Benzyl-L-tyrosine.
Method 3: Direct Alkylation in Dimethyl Sulfoxide (DMSO)
This patented method describes the direct O-alkylation of tyrosine in DMSO under highly alkaline conditions.
Procedure:
-
React tyrosine with an alkyl halide (e.g., benzyl bromide) in DMSO.
-
The reaction is conducted at a temperature above 50 °C under highly alkaline conditions, achieved by adding a strong base.
-
For the synthesis of O-alkyltyrosine, up to one equivalent of the alkyl halide per mole of tyrosine is used.[4]
Formation of the Toluene-p-sulphonate Salt
Once O-Benzyl-L-tyrosine is synthesized and purified, the toluene-p-sulphonate salt can be formed. This is a standard acid-base reaction.
General Procedure:
-
Dissolve the purified O-Benzyl-L-tyrosine in a suitable solvent, such as ethyl acetate.
-
Add an equimolar amount of p-toluenesulfonic acid dissolved in the same solvent.
-
The this compound salt will typically precipitate from the solution.
-
The precipitate can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Visualizations
The following diagrams illustrate the logical workflow of the primary synthesis methods for O-Benzyl-L-tyrosine.
Caption: Workflow for the synthesis via copper complexation.
Caption: Synthesis pathway involving N-Boc protection.
Conclusion
The choice of synthesis method for O-Benzyl-L-tyrosine depends on factors such as required purity, scale, and available reagents. The N-Boc protection method, particularly with sodium methoxide as a base, appears to offer the highest conversion yield. However, it involves additional protection and deprotection steps. The copper complexation method provides a more direct route from L-tyrosine, albeit with a moderate yield. The direct alkylation in DMSO is a single-step process but may be less suitable for large-scale production due to the reaction conditions and reported lower overall yields of prior art methods. For all methods, the final formation of the toluene-p-sulphonate salt is a straightforward process. Researchers should consider these factors when selecting the most appropriate synthetic route for their specific needs.
References
A Comparative Analysis of O-Benzyl-L-tyrosine toluene-p-sulphonate Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
O-Benzyl-L-tyrosine toluene-p-sulphonate is a critical raw material in peptide synthesis and various pharmaceutical development processes. The purity of this reagent is paramount, as impurities can lead to side reactions, compromise the integrity of the final product, and introduce complexities in downstream purification. This guide provides an objective comparison of the purity of this compound from three hypothetical, yet representative, major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive set of analytical tests, with supporting experimental data and detailed methodologies.
Data Summary
The purity and impurity profiles of this compound from the three suppliers were assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The quantitative results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptable Limit |
| Purity by HPLC (%) | 99.85 | 99.52 | 99.10 | > 99.0% |
| Enantiomeric Purity (% L-isomer) | 99.92 | 99.81 | 99.65 | > 99.5% |
| Residual Toluene (ppm) | < 50 | 150 | 400 | < 890 (ICH Q3C)[1] |
| Unidentified Impurities (Total, %) | 0.08 | 0.25 | 0.55 | < 0.5% |
| Water Content (Karl Fischer, %) | 0.05 | 0.15 | 0.25 | < 0.5% |
| Elemental Analysis (C, H, N, S) | Conforms | Conforms | Conforms | ± 0.4% of theoretical |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to determine the main component's purity and to quantify any related substance impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is typically effective.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Chiral HPLC for Enantiomeric Purity
This method is crucial for confirming the stereochemical integrity of the L-amino acid derivative.
-
Instrumentation: HPLC system with a chiral column.
-
Column: Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC® T.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and an acidic modifier like formic acid (e.g., 80:20 v/v methanol:water with 0.1% formic acid).[2]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 5 mg of the sample in 5 mL of the mobile phase.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and the detection of organic impurities.[3]
-
Instrumentation: 400 MHz NMR spectrometer or higher.[3]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.[3]
-
¹H NMR Acquisition: Standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR Acquisition: Standard proton-decoupled pulse sequence.
-
Analysis: The spectra are analyzed for characteristic chemical shifts of this compound and for the presence of any unexpected signals that may indicate impurities.
Mass Spectrometry (MS) for Impurity Identification
MS is employed to identify the mass of the parent compound and to characterize any co-eluting impurities found during HPLC analysis.[4][5]
-
Instrumentation: LC-MS system, such as an Agilent 6545XT AdvanceBio LC/Q-TOF.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. The masses of impurity peaks are analyzed to propose their potential structures, such as deletion sequences or the presence of protecting groups.[6]
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample, which serves as a fundamental check of purity.
-
Instrumentation: CHNS elemental analyzer.
-
Procedure: A small, accurately weighed sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified.
-
Analysis: The experimental percentages of C, H, N, and S are compared to the theoretical values for this compound.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Impact of Purity on Research and Development
This diagram outlines the relationship between the purity of the starting material and its impact on subsequent research and development stages.
Caption: Purity Impact on R&D.
References
Confirmation of O-Benzyl-L-tyrosine toluene-p-sulphonate Structure: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for O-Benzyl-L-tyrosine toluene-p-sulphonate, a critical starting material in peptide synthesis and pharmaceutical development. The structural integrity of this compound is paramount for ensuring the desired stereochemistry and purity of the final products. This document outlines the key spectral features that confirm its structure and distinguishes it from potential impurities or related compounds.
Spectroscopic and Physical Properties Comparison
To facilitate the identification and quality control of this compound, the following table summarizes its key properties alongside a potential closely related impurity, O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt.[1][2]
| Property | This compound | O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt |
| Synonyms | L-Tyrosine benzyl ester p-toluenesulfonate | L-Tyr(Bzl)-OBzl·TosOH |
| CAS Number | 53587-11-4[3][4][5] | 66009-35-6[1][2] |
| Molecular Formula | C₂₃H₂₅NO₆S[3][5] | C₂₃H₂₃NO₃·C₇H₈O₃S |
| Molecular Weight | 443.51 g/mol [3] | 533.6 g/mol [1] |
| Appearance | White to off-white crystalline powder | White product |
Predicted ¹H and ¹³C NMR Data for Structural Confirmation
While experimental spectra are the gold standard, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles. These predictions serve as a guideline for spectral analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (δ) | Multiplicity |
| Aromatic (Benzyl ester & p-toluenesulfonate) | 7.0 - 7.8 | m |
| Aromatic (Tyrosine ring) | 6.8 - 7.2 | m |
| Benzyl ester -CH₂- | ~5.1 | s |
| α-CH | ~4.0 | t |
| β-CH₂ | ~3.0 | d |
| p-toluenesulfonate -CH₃ | ~2.3 | s |
| -NH₃⁺ | 7.5 - 8.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| Carbonyl (C=O) | ~170 |
| Aromatic (Benzyl ester & p-toluenesulfonate) | 125 - 145 |
| Aromatic (Tyrosine ring) | 115 - 158 |
| Benzyl ester -CH₂- | ~67 |
| α-C | ~55 |
| β-C | ~37 |
| p-toluenesulfonate -CH₃ | ~21 |
Expected Mass Spectrometry Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The expected fragmentation pattern for this compound is outlined below.
Table 3: Expected ESI-MS Fragments
| m/z (charge/mass ratio) | Proposed Fragment |
| 444.15 | [M+H]⁺ (Protonated molecule) |
| 272.12 | [M+H - C₇H₇SO₃H]⁺ (Loss of p-toluenesulfonic acid) |
| 181.08 | [C₁₆H₁₇NO₃ - CO₂ - H]⁺ (Further fragmentation of the amino acid moiety) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
| 172.03 | [C₇H₈O₃S]⁺ (p-toluenesulfonic acid cation) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[6]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[7]
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used for amino acid derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
MS Scan: Acquire a full scan MS spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern. The collision energy should be optimized to produce a rich spectrum of fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed masses with the theoretical masses of the expected fragments.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of this compound.
Caption: Analytical workflow for NMR and MS analysis.
Caption: Logical relationships in structural elucidation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. pschemicals.com [pschemicals.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of O-Benzyl-L-tyrosine toluene-p-sulphonate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat O-Benzyl-L-tyrosine toluene-p-sulphonate as a hazardous substance requiring disposal at an approved waste facility. Adherence to federal, state, and local regulations is mandatory.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.
I. Understanding the Hazards
This compound is classified as an irritant. It is crucial to be aware of its specific hazards to handle it safely.
Hazard Identification:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritant |
| H319: Causes serious eye irritation | Eye Irritant |
| H335: May cause respiratory irritation | Respiratory Irritant |
Source: AK Scientific, Inc. Safety Data Sheet[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: Laboratory coat.
-
Eye/Face Protection: Safety glasses with side shields or goggles.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
III. Spill and Contamination Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Material: Use an inert material to absorb the spilled substance.
-
Collect the Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled disposal container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Wash Hands: Wash hands thoroughly after handling.[1]
Contaminated clothing should be removed immediately and washed before reuse.[1]
IV. Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable regulations.
Step-by-Step Disposal Procedure:
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2]
-
Containerization:
-
Place the waste material in a clearly labeled, sealed container.
-
Do not reuse containers that have held this substance.[1]
-
-
Storage:
-
Arranging for Disposal:
Logical Flow for Disposal:
Caption: Disposal workflow for this compound.
V. First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.
Exposure Response:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[1] |
Always have a copy of the Safety Data Sheet (SDS) available when seeking medical attention.[1]
References
Essential Safety and Logistical Information for Handling O-Benzyl-L-tyrosine toluene-p-sulphonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of O-Benzyl-L-tyrosine toluene-p-sulphonate (CAS Number: 53587-11-4).[1][2][3] Adherence to these procedures is crucial for minimizing exposure and maintaining a safe research environment.
Hazard Identification: this compound is a chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[4] Some related compounds are also suspected of causing cancer, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[5] Therefore, strict adherence to the personal protective equipment (PPE) protocols outlined below is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is essential when handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A full face shield is recommended when there is a significant risk of splashing.[6] | To protect eyes from dust particles and potential splashes of solutions.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic chemicals.[6] Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[6] | To prevent skin contact with the compound.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory.[6] | To protect skin and personal clothing from potential splashes and contamination.[6][7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[6] | To prevent inhalation of the powdered compound.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's integrity.
1. Pre-Handling Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is available and in good condition.[6]
-
Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.
-
Have spill control materials and designated, labeled waste containers readily accessible.[7]
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.[7] Use a disposable weighing boat to minimize contamination of balances.[6] Handle the compound carefully to avoid the formation of dust.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Cleanup:
-
Thoroughly wash hands with soap and water after handling.[7]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.[6]
-
Dispose of all cleaning materials as hazardous waste.[7]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following plan outlines the procedures for disposing of waste containing this compound.
-
Waste Segregation: Segregate waste into solid and liquid streams.[6]
-
Solid Waste Disposal: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.[6]
-
Liquid Waste Disposal: Dispose of solutions containing this compound in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a well-ventilated area.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[4]
Caption: Experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
